ND1-YL2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C114H189N27O28 |
|---|---|
分子量 |
2385.9 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H189N27O28/c1-60(2)52-78(129-96(154)73(116)34-29-49-121-112(119)120)100(158)125-67(13)94(152)123-65(11)92(150)122-66(12)93(151)124-68(14)95(153)128-79(53-61(3)4)102(160)134-84(56-64(9)10)108(166)141-51-31-37-86(141)109(167)140-50-30-36-85(140)106(164)137-90(69(15)142)107(165)127-76(43-45-88(145)146)98(156)126-75(42-44-87(117)144)99(157)133-83(59-89(147)148)103(161)131-81(55-63(7)8)104(162)138-113(16)46-26-20-18-19-21-27-47-114(17,111(169)136-77(91(118)149)57-71-38-40-72(143)41-39-71)139-105(163)82(58-70-32-23-22-24-33-70)132-101(159)80(54-62(5)6)130-97(155)74(135-110(113)168)35-25-28-48-115/h18-19,38-41,60-70,73-86,90,142-143H,20-37,42-59,115-116H2,1-17H3,(H2,117,144)(H2,118,149)(H,122,150)(H,123,152)(H,124,151)(H,125,158)(H,126,156)(H,127,165)(H,128,153)(H,129,154)(H,130,155)(H,131,161)(H,132,159)(H,133,157)(H,134,160)(H,135,168)(H,136,169)(H,137,164)(H,138,162)(H,139,163)(H,145,146)(H,147,148)(H4,119,120,121)/b19-18-/t65-,66-,67-,68-,69+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,90-,113-,114-/m0/s1 |
InChI 键 |
CWOOYUYOHKVUNB-JLENNFOISA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@]1(CCC/C=C\CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC(C)C)CC2CCCCC2)(C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)NC(C(=O)N1)CCCCN)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N)(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)CC5CCCCC5 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ND1-YL2
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND1-YL2 is a pioneering peptide-based proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1). As a transcriptional co-activator, SRC-1 is frequently overexpressed in various cancers, where it plays a pivotal role in promoting tumor progression and metastasis. This compound offers a novel therapeutic strategy by hijacking the N-degron pathway to induce the selective ubiquitination and subsequent proteasomal degradation of SRC-1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols utilized for its characterization.
Introduction
Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously intractable drug targets. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target protein. This compound is a first-in-class PROTAC that leverages the N-degron pathway for the selective degradation of SRC-1.
This compound is a chimeric molecule composed of two key functional domains connected by a linker:
-
A stapled peptide (YL2): This component serves as the high-affinity binding ligand for the PAS-B domain of SRC-1.
-
A tetrapeptide motif: This sequence acts as a ligand for the UBR box domain of UBR E3 ligases, which are components of the N-degron pathway.
By simultaneously engaging both SRC-1 and a UBR box-containing E3 ligase, this compound facilitates the formation of a ternary complex, leading to the targeted degradation of SRC-1. This guide will delve into the intricacies of this mechanism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 320 nM | SRC-1 PAS-B domain | [1] |
| Degradation Potency (DC50) | 10 µM | MDA-MB-231 cells | [1] |
| Cellular Activity | |||
| Inhibition of Cell Migration | Significant | MDA-MB-231 cells (in vitro) | [2] |
| Suppression of Metastasis | Significant | MDA-MB-231 xenograft model (in vivo) | [2] |
Mechanism of Action: Signaling Pathway
This compound-mediated degradation of SRC-1 is a multi-step process that hijacks the cellular N-degron pathway. The sequence of events is illustrated in the signaling pathway diagram below.
Caption: this compound mediated degradation of SRC-1 via the N-degron pathway.
Pathway Description:
-
Binding: The YL2 stapled peptide portion of this compound binds to the PAS-B domain of SRC-1, while the tetrapeptide motif binds to the UBR box of a UBR family E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding brings SRC-1 and the E3 ligase into close proximity, forming a stable ternary complex.
-
Poly-ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SRC-1, forming a poly-ubiquitin chain.
-
Proteasomal Degradation: The poly-ubiquitinated SRC-1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity of this compound to the SRC-1 PAS-B domain.
Caption: Workflow for Fluorescence Polarization (FP) binding assay.
Protocol:
-
Reagent Preparation:
-
A fluorescently labeled peptide known to bind the SRC-1 PAS-B domain is used as the probe.
-
Recombinant, purified SRC-1 PAS-B domain is prepared.
-
A stock solution of this compound is serially diluted to create a range of concentrations.
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add the fluorescent probe and the SRC-1 PAS-B domain at fixed concentrations to all wells.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the this compound concentration.
-
The data is fitted to a competitive binding model to calculate the IC50, which is then converted to the inhibition constant (Ki).
-
In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Culture:
-
Culture MDA-MB-231 triple-negative breast cancer cells in appropriate media until they reach 70-80% confluency.
-
-
Transwell Setup:
-
Use Transwell inserts with an 8 µm pore size polycarbonate membrane in a 24-well plate.
-
Add serum-free media to the upper chamber and media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend MDA-MB-231 cells in serum-free media.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Treat the cells in the upper chamber with various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect on cell migration.
-
In Vivo Metastasis Assay
This assay evaluates the ability of this compound to suppress tumor metastasis in a living organism.
Caption: Workflow for an in vivo metastasis assay.
Protocol:
-
Cell Line Preparation:
-
Use MDA-MB-231 cells that have been engineered to express a reporter gene, such as luciferase, for non-invasive imaging.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.
-
-
Tumor Cell Implantation:
-
Inject a suspension of the reporter-expressing MDA-MB-231 cells into the tail vein of the mice to establish an experimental metastasis model.
-
-
Treatment:
-
Randomly assign the mice to treatment groups.
-
Administer this compound or a vehicle control to the respective groups according to a predetermined dosing schedule.
-
-
Monitoring Metastasis:
-
At regular intervals, perform in vivo bioluminescence imaging to monitor the progression of metastasis. The light emission is proportional to the tumor burden.
-
-
Endpoint Analysis:
-
Perform ex vivo bioluminescence imaging of the organs to quantify metastatic lesions.
-
Tumor tissues can be collected for further analysis, such as western blotting to confirm SRC-1 degradation.
-
Data Analysis:
-
Compare the metastatic burden between the this compound-treated and control groups to assess the anti-metastatic efficacy.
-
Conclusion
This compound represents a significant advancement in the targeted degradation of SRC-1. Its mechanism of action, centered on the recruitment of the N-degron pathway, provides a powerful tool for both basic research into the function of SRC-1 and as a potential therapeutic strategy for cancers dependent on this co-activator. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation. Further optimization of the peptide-based nature of this compound could lead to improved pharmacokinetic properties and clinical translatability.
References
An In-depth Technical Guide to the PROTAC Degrader ND1-YL2: Targeting SRC-1 for Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ND1-YL2, a peptide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Steroid Receptor Co-activator 1 (SRC-1). SRC-1, also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional co-activator implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention.
Core Concepts: Targeting SRC-1 with this compound
This compound is a bifunctional molecule engineered to hijack the cell's natural protein disposal machinery to eliminate SRC-1.[1][2][3] It achieves this through a novel mechanism involving the N-degron pathway. The molecule consists of two key components joined by a linker: a stapled peptide (YL2) that specifically binds to SRC-1, and a tetrapeptide that is recognized by the UBR box domain of E3 ubiquitin ligases.[1][3][4]
Upon introduction into a cellular environment, this compound forms a ternary complex with SRC-1 and an E3 ubiquitin ligase. This induced proximity facilitates the polyubiquitination of SRC-1, marking it for degradation by the proteasome.[1][2][3] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it removes the entire protein from the cell.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity.
| Binding Affinity and Degradation Efficiency | |
| Target | Steroid Receptor Co-activator 1 (SRC-1/NCOA1) |
| Binding Domain | PAS-B domain of SRC-1[1][3] |
| Inhibitor Constant (Ki) | 320 nM[1][3] |
| Degradation Concentration (DC50) | 10 µM in MDA-MB-231 cells[1][3] |
| Chemical and Physical Properties | |
| Molecular Weight | 2385.93 g/mol [1][3] |
| Chemical Formula | C114H189N27O28[1][3] |
| Sequence | RLAAAALLPPTEQDLXKLXXY (with modifications)[1][3] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of SRC-1. The following diagram illustrates this process.
Caption: Mechanism of this compound-mediated degradation of SRC-1.
Experimental Workflows
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the key experimental methodologies employed in the characterization of this compound, based on the available literature.
Cell Culture and Drug Treatment
-
Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line, is a relevant model for studying SRC-1's role in metastasis.[1][3]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound is then added to the culture medium at various concentrations and incubated for a specified period (e.g., 24-48 hours) to assess dose-dependent degradation.
Western Blotting for SRC-1 Degradation
-
Purpose: To quantify the levels of SRC-1 protein following treatment with this compound.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for SRC-1 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.
-
Cell Migration and Invasion Assays
-
Purpose: To assess the functional consequences of SRC-1 degradation on cancer cell motility.[1][3]
-
Transwell Migration Assay:
-
Cells are pre-treated with this compound or a vehicle control.
-
The treated cells are seeded into the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Invasion Assay: This assay is similar to the migration assay, but the Transwell insert is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. This allows for the assessment of the cells' ability to invade through a biological barrier.
In Vivo Metastasis Studies
-
Purpose: To evaluate the therapeutic potential of this compound in a living organism.[1][3]
-
Animal Model: An orthotopic or tail-vein injection model of metastasis in immunodeficient mice (e.g., nude or SCID mice) using MDA-MB-231 cells is commonly employed.
-
Treatment Regimen: Once tumors are established or after cell injection, mice are treated with this compound or a vehicle control according to a predetermined schedule and dosage.
-
Metastasis Assessment: At the end of the study, the animals are euthanized, and primary tumors and major organs (e.g., lungs, liver) are harvested. Metastatic lesions are quantified through histological analysis or by using bioluminescence imaging if the cancer cells are engineered to express luciferase.
This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used to validate its function. The targeted degradation of SRC-1 by this compound represents a promising strategy for the development of novel cancer therapeutics.
References
An In-depth Technical Guide to the Structure and Function of the ND1-YL2 Stapled Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ND1-YL2 stapled peptide is a synthetic molecule designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the steroid receptor co-activator 1 (SRC-1). SRC-1 is a transcriptional coactivator frequently overexpressed in various cancers, playing a pivotal role in tumor progression and metastasis. This compound represents a novel therapeutic strategy by specifically targeting SRC-1 for ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.
Core Structure and Design of this compound
This compound is a bifunctional molecule comprising three key components: a stapled peptide (YL2) that selectively binds to SRC-1, a tetrapeptide that recruits UBR box E3 ligases, and a linker connecting these two moieties.
-
YL2 Stapled Peptide: The YL2 portion is an alpha-helical peptide engineered to bind with high affinity to the Per-Arnt-Sim (PAS-B) domain of SRC-1. To enhance its helicity, metabolic stability, and cell permeability, the peptide is "stapled" using hydrocarbon linkage. This is achieved by incorporating two non-natural amino acids, (S)-2-(4-pentenyl)alanine, at positions i and i+4 within the peptide sequence. A ruthenium-catalyzed ring-closing metathesis reaction then creates a covalent double bond between the alkenyl side chains of these residues, locking the peptide into its bioactive helical conformation.
-
UBR Box Ligand: The second functional component is a tetrapeptide, RLAA (Arginine-Leucine-Alanine-Alanine), which acts as a ligand for the UBR box, a recognition domain of a specific class of E3 ubiquitin ligases. This sequence mimics an N-degron, a signal for protein degradation.
-
Linker: A flexible linker connects the YL2 stapled peptide to the UBR box ligand, allowing for the proper orientation and formation of a ternary complex between SRC-1, this compound, and the E3 ligase.
The complete amino acid sequence and modifications of this compound are as follows: Sequence: RLAAAALLPPTEQDLXKLXXY Modifications:
-
X at position 16 and X at position 20 are (S)-2-(4-pentenyl)alanine, which are stapled together via a double bond.
-
X at position 19 is Cyclohexylalanine (Cha).
-
The C-terminus (Tyrosine-21) is amidated.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the biological activity of this compound.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (SRC-1 Degradation) | 10 µM | MDA-MB-231 | |
| Binding Affinity (Kᵢ) | 320 nM | N/A |
Table 1: Biological Activity of this compound.
| Peptide | % Helicity | Ki (nM) |
| YL2 | Not explicitly stated for YL2 alone in the provided context, but related stapled peptides (YL2-HyT derivatives) show helicities ranging from 45% to 61% | 140 |
Table 2: Properties of the YL2 Stapled Peptide Component and Related Derivatives.[1][2]
Mechanism of Action: The N-Degron Pathway
This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to eliminate SRC-1. The process is initiated by the simultaneous binding of this compound to both SRC-1 and a UBR box-containing E3 ligase, forming a ternary complex. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E3 ligase to SRC-1. The polyubiquitinated SRC-1 is then recognized and degraded by the proteasome. This targeted degradation leads to a reduction in the cellular levels of SRC-1, thereby inhibiting its function as a transcriptional coactivator in cancer signaling pathways.[3][4][5]
Experimental Protocols
Stapled Peptide Synthesis (General Protocol)
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by on-resin cyclization.
-
Peptide Chain Assembly: The linear peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. Standard Fmoc-protected amino acids are sequentially coupled. For the incorporation of the non-natural amino acids, (S)-2-(((9H–fluoren-9-yl)methoxy)carbonylamino)-2-methyl-hept-6-enoic acid, and other modified residues like Cyclohexylalanine, extended coupling times and/or double coupling steps may be required to ensure efficient reaction.
-
On-Resin Ring-Closing Metathesis (RCM): Once the full-length peptide is assembled, the resin-bound peptide is treated with a solution of a Grubbs catalyst (e.g., Grubbs first-generation catalyst) in an appropriate solvent like 1,2-dichloroethane (DCE). The catalyst facilitates the formation of a carbon-carbon double bond between the two pentenyl side chains, forming the hydrocarbon staple. The reaction is typically repeated to ensure complete cyclization.[6][7]
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure, specifically the α-helicity, of the stapled peptide.
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of approximately 50 µM.
-
Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm.
-
Data Analysis: The mean residue ellipticity [θ] is calculated from the raw data. The percentage of α-helicity is then estimated from the [θ] value at 222 nm, a characteristic wavelength for α-helical structures.
Fluorescence Polarization (FP) Competition Assay
This assay is used to quantify the binding affinity of this compound to SRC-1.
-
Reagents:
-
Purified SRC-1 PAS-B domain protein.
-
A fluorescently labeled peptide known to bind SRC-1 (e.g., fluorescein-labeled STAT-6 peptide).
-
A dilution series of the competitor peptide (this compound).
-
-
Procedure: The fluorescently labeled peptide is incubated with the SRC-1 protein, resulting in a high FP signal. Increasing concentrations of this compound are then added to the mixture.
-
Measurement: The FP is measured at each concentration of the competitor. As this compound displaces the fluorescent probe from SRC-1, the FP signal decreases.
-
Data Analysis: The data are plotted as FP signal versus the logarithm of the competitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.[1][4]
Signaling Pathways and Therapeutic Implications
SRC-1 is a master coactivator for numerous transcription factors, including nuclear receptors, and is implicated in various signaling pathways that drive cancer progression. These pathways include those regulating cell proliferation, migration, invasion, and resistance to therapy. By inducing the degradation of SRC-1, this compound effectively downregulates these oncogenic signaling cascades. For instance, in triple-negative breast cancer cell lines like MDA-MB-231, this compound has been shown to inhibit cell migration and suppress metastasis in vivo.[5] The development of SRC-1 degraders like this compound, therefore, represents a promising therapeutic strategy for cancers that are dependent on SRC-1 activity.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological functions of SRC-1 and serves as a lead compound for the development of novel anti-cancer therapeutics. While it has demonstrated efficacy in preclinical models, its peptide nature presents challenges, such as metabolic instability in vivo.[2] Future research will likely focus on optimizing the pharmacokinetic properties of this compound, potentially through modifications to the peptide backbone, the linker, or the E3 ligase-recruiting moiety, to enhance its therapeutic potential. The "hydrophobic tagging" strategy, which replaces the E3 ligase binder with a hydrophobic group to induce chaperone-mediated degradation, has already emerged as a promising alternative to improve the stability and cellular activity of YL2-based degraders.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
An In-Depth Technical Guide to the Recruitment of UBR Box E3 Ligases by the ND1-YL2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recruitment of UBR box E3 ligases by the peptide-based PROTAC® (Proteolysis Targeting Chimera) degrader, ND1-YL2. This compound is a synthetic bifunctional molecule designed to induce the targeted degradation of the steroid receptor co-activator 1 (SRC-1), a key transcriptional co-activator implicated in cancer progression and metastasis. This document details the mechanism of action of this compound, focusing on its engagement with SRC-1 and subsequent recruitment of UBR box-containing E3 ligases of the N-degron pathway. Quantitative data on binding affinities and degradation efficacy are presented, along with detailed experimental protocols for the characterization of this degrader. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.
Introduction: The N-Degron Pathway and Targeted Protein Degradation
The N-degron pathway is a crucial cellular mechanism that governs protein stability by recognizing and targeting proteins with specific N-terminal amino acids (N-degrons) for ubiquitination and subsequent degradation by the proteasome.[1] This pathway is mediated by a family of E3 ubiquitin ligases known as N-recognins, which contain a conserved UBR box domain responsible for recognizing these N-degrons.[2][3] In mammals, seven UBR box-containing proteins have been identified (UBR1-7).[4] Among these, UBR1, UBR2, UBR4, and UBR5 are well-characterized N-recognins that play pivotal roles in various cellular processes, including G-protein signaling, apoptosis, and mitochondrial quality control.[3][5]
Targeted protein degradation has emerged as a powerful therapeutic strategy that co-opts the cell's natural protein disposal systems to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target.[6] this compound is a novel peptide-based degrader that specifically targets SRC-1 for degradation by recruiting UBR box E3 ligases.
The this compound Degrader: Mechanism of Action
This compound is a chimeric molecule composed of two key functional moieties connected by a linker:
-
YL2 Peptide: A stapled peptide that specifically binds to the Per-Arnt-Sim (PAS-B) domain of SRC-1.
-
ND1 Peptide: A tetrapeptide that mimics a type 1 N-degron, enabling it to bind to the UBR box of N-recognins.
The recruitment process unfolds through a "ternary complex" formation, a hallmark of PROTAC-mediated degradation:
-
Target Engagement: The YL2 portion of this compound binds to the PAS-B domain of SRC-1.
-
E3 Ligase Recruitment: The ND1 moiety of the same this compound molecule recruits a UBR box-containing E3 ligase (e.g., UBR1, UBR2, UBR4, or UBR5).[7]
-
Ternary Complex Formation: This results in the formation of a transient SRC-1—this compound—UBR box E3 ligase ternary complex.
-
Ubiquitination: Within this complex, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SRC-1.
-
Proteasomal Degradation: The polyubiquitinated SRC-1 is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple SRC-1 molecules.
Quantitative Data
The efficacy of this compound has been characterized by several key quantitative parameters.
| Parameter | Value | Cell Line / Conditions | Reference |
| DC50 (SRC-1 Degradation) | 10 µM | MDA-MB-231 (triple-negative breast cancer) | |
| Ki (this compound binding to SRC-1 PAS-B) | 320 nM | In vitro | |
| Kd (Arg-peptide binding to UBR box) | ~3.4 µM | Surface Plasmon Resonance | [8] |
-
DC50: The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of the cellular SRC-1 protein.
-
Ki: The inhibition constant, indicating the binding affinity of this compound to its target protein, SRC-1.
-
Kd: The dissociation constant, reflecting the binding affinity of a representative N-degron peptide to the UBR box.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the recruitment of UBR box E3 ligases by this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol aims to confirm the formation of the SRC-1—this compound—UBR E3 ligase ternary complex in cells.
Materials:
-
MDA-MB-231 cells
-
This compound degrader
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SRC-1 antibody (for immunoprecipitation)
-
Antibodies against UBR1, UBR2, UBR4, UBR5 (for Western blotting)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells to 70-80% confluency. Treat the cells with 10 µM this compound and 10 µM MG132 for 4-6 hours. The inclusion of MG132 is crucial to prevent the degradation of the ternary complex components.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in non-denaturing lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-SRC-1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against a UBR box E3 ligase (e.g., anti-UBR1) and anti-SRC-1 as a positive control. Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system. A band corresponding to the UBR E3 ligase in the this compound treated sample will confirm the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of SRC-1 in a cell-free system to demonstrate that the this compound-recruited E3 ligase is active.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant UBR box E3 ligase (e.g., UBR1)
-
Recombinant SRC-1 protein
-
This compound degrader
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Anti-SRC-1 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, UBR E3 ligase, and SRC-1 in the ubiquitination reaction buffer.
-
Degrader Addition: Add this compound to the experimental tubes. Use a vehicle control (e.g., DMSO) for the negative control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe one membrane with an anti-SRC-1 antibody and another with an anti-ubiquitin antibody.
-
Interpretation: The appearance of higher molecular weight bands (a "ladder") of SRC-1 in the lane containing this compound indicates polyubiquitination. These bands should also be recognized by the anti-ubiquitin antibody.
Fluorescence Polarization (FP) Assay for Binding Affinity
This biophysical assay measures the binding affinity between this compound and SRC-1, and between the ND1 peptide and the UBR box domain.
Materials:
-
Fluorescently labeled ND1 peptide (e.g., with FITC or TAMRA)
-
Recombinant UBR box domain of an E3 ligase (e.g., UBR1)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black, low-binding microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation: Prepare a serial dilution of the UBR box protein in the assay buffer.
-
Assay Plate Setup: In each well of the microplate, add a fixed concentration of the fluorescently labeled ND1 peptide.
-
Titration: Add the serially diluted UBR box protein to the wells. Include wells with only the fluorescent peptide as a control for minimum polarization and wells with a saturating concentration of the protein for maximum polarization.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) as a function of the UBR box protein concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd). A similar protocol can be used to measure the binding of a fluorescently labeled YL2 peptide to the SRC-1 protein.
Signaling Pathways and Cellular Consequences
The degradation of SRC-1 by this compound has significant downstream effects on cellular signaling, particularly in the context of cancer. SRC-1 is a co-activator for numerous transcription factors, including nuclear receptors like the estrogen receptor, and is involved in pathways promoting cell migration, invasion, and metastasis.
By inducing the degradation of SRC-1, this compound has been shown to:
-
Inhibit the migration of MDA-MB-231 triple-negative breast cancer cells in vitro.
-
Suppress metastasis of these cells in vivo.
The recruitment of UBR box E3 ligases by this compound therefore represents a promising strategy for targeting the oncogenic functions of SRC-1.
Conclusion
The this compound degrader exemplifies the potential of targeted protein degradation as a therapeutic modality. By hijacking the N-degron pathway through the recruitment of UBR box E3 ligases, this compound effectively induces the degradation of the "undruggable" transcriptional co-activator SRC-1. The methodologies outlined in this guide provide a framework for the characterization of this compound and similar degraders, facilitating further research and development in this exciting field. The continued exploration of the diverse family of E3 ligases and the design of novel recruitment moieties will undoubtedly expand the scope and applicability of this powerful technology.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Substrate Recognition Domains of the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the PI3K/AKT/mTOR Pathway in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in TNBC, playing a crucial role in cell proliferation, survival, and therapeutic resistance.[3][4][5] This hyperactivity, often driven by mutations in PIK3CA or loss of the tumor suppressor PTEN, presents a prime therapeutic target.[3] This guide provides an in-depth technical overview of targeting this pathway, with a specific focus on the ATP-competitive AKT inhibitor, Ipatasertib. We will delve into its mechanism of action, summarize key quantitative data from clinical trials, provide detailed experimental protocols for preclinical evaluation, and visualize the core signaling pathways and experimental workflows.
The PI3K/AKT/mTOR Signaling Pathway in TNBC
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] In TNBC, this pathway is dysregulated in a significant portion of tumors, contributing to their aggressive phenotype.[3][4] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2.
Activated AKT is a central node in the pathway, phosphorylating a multitude of downstream substrates to promote cell survival by inhibiting apoptosis and stimulating cell cycle progression and protein synthesis, largely through the activation of mTORC1.[3] Common alterations in TNBC that lead to the hyperactivation of this pathway include activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) and loss of function of the PTEN tumor suppressor, which normally antagonizes PI3K signaling by dephosphorylating PIP3.[3]
Mechanism of Action: Ipatasertib
Ipatasertib (GDC-0068) is a highly selective, oral, small-molecule ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[6][7][8] By binding to the ATP-binding pocket of AKT, Ipatasertib prevents its phosphorylation and subsequent activation, thereby blocking downstream signaling.[6][9] Preclinical studies have demonstrated that Ipatasertib can inhibit the growth of cancer cell lines with activating alterations in the PI3K/AKT pathway.[8] Furthermore, a synergistic effect has been observed when combining Ipatasertib with taxane-based chemotherapy, as chemotherapy can induce a pro-survival response through AKT activation.[6][10]
Quantitative Data Presentation
The clinical efficacy of Ipatasertib in combination with paclitaxel has been evaluated in metastatic TNBC through the Phase II LOTUS and Phase III IPATunity130 trials. Below is a summary of the key findings from these studies.
Table 1: Efficacy of Ipatasertib plus Paclitaxel in the Phase II LOTUS Trial
| Patient Population | Endpoint | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | p-value |
| Intent-to-Treat (ITT) (n=124) | Median PFS | 6.2 months[7][11] | 4.9 months[7][11] | 0.60 (0.37-0.98)[6][7] | 0.037[7] |
| Median OS | 25.8 months[12][13] | 16.9 months[12][13] | 0.80 (0.50-1.28)[12] | Not Significant[13] | |
| ORR | 40%[6][11] | 32%[6][11] | - | - | |
| PIK3CA/AKT1/PTEN-altered (n=42) | Median PFS | 9.0 months[6][11] | 4.9 months[6][11] | 0.44 (0.20-0.99)[6] | 0.041[14] |
| Median OS | 25.8 months[12] | 22.1 months[12] | 1.13 (N/A)[12] | - | |
| ORR | 50%[15] | 44%[15] | - | - | |
| PTEN-low (n=48) | Median PFS | 6.2 months[7] | 3.7 months[7] | 0.59 (0.26-1.32)[7] | 0.18[7] |
| Median OS | 23.1 months[12] | 15.8 months[12] | 0.83 (N/A)[12] | - | |
| ORR | 48%[15] | 26%[15] | - | - |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CI: Confidence Interval.
Table 2: Efficacy of Ipatasertib plus Paclitaxel in the Phase III IPATunity130 Trial (PIK3CA/AKT1/PTEN-altered population)
| Patient Population | Endpoint | Ipatasertib + Paclitaxel (n=168) | Placebo + Paclitaxel (n=87) | Hazard Ratio (95% CI) | p-value |
| PIK3CA/AKT1/PTEN-altered | Median PFS | 7.4 months[1][16] | 6.1 months[1][16] | 1.02 (0.71-1.45)[1][16] | 0.9237[17] |
| Median OS | 24.4 months[16] | 24.9 months[16] | 1.08 (0.73-1.58)[16] | Not Significant[16] | |
| ORR | 39%[1] | 35%[1] | - | - |
While the Phase II LOTUS trial showed promising results, particularly in the biomarker-selected population, the Phase III IPATunity130 trial did not meet its primary endpoint of a statistically significant improvement in PFS in patients with PIK3CA/AKT1/PTEN-altered advanced TNBC.[1][16]
Experimental Protocols
This section provides an overview of key methodologies for the preclinical evaluation of AKT inhibitors in TNBC research.
Cell Viability Assay (MTT/WST-1 Assay)
Objective: To determine the cytotoxic effect of an AKT inhibitor on TNBC cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the AKT inhibitor (e.g., Ipatasertib at 0.001 to 100 µM) for a specified duration (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis for AKT Pathway Inhibition
Objective: To assess the effect of an AKT inhibitor on the phosphorylation status of AKT and downstream targets.
Protocol:
-
Treat TNBC cells with the AKT inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, and downstream targets (e.g., phospho-GSK-3β, phospho-S6 ribosomal protein), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[18]
Orthotopic Xenograft Mouse Model of TNBC
Objective: To evaluate the in vivo efficacy of an AKT inhibitor on tumor growth.
Protocol:
-
Subcutaneously or orthotopically inject TNBC cells (e.g., 1 x 10⁶ MDA-MB-231 cells) into the mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth by measuring tumor volume regularly with calipers.
-
Once tumors reach a specified volume (e.g., 80-100 mm³), randomize the mice into treatment and control groups.
-
Administer the AKT inhibitor (e.g., Ipatasertib) and/or chemotherapy (e.g., paclitaxel) according to the desired dosing schedule.
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for PTEN Expression
Objective: To assess the expression level of PTEN in tumor tissue.
Protocol:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides.
-
Perform antigen retrieval using a high pH target retrieval solution.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against PTEN (e.g., clone 6H2.1) at an optimized dilution (e.g., 1:100).[1][3]
-
Incubate with a labeled polymer-HRP secondary antibody.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Score the staining based on intensity and the percentage of positive tumor cells.
Transwell Migration Assay
Objective: To assess the effect of an AKT inhibitor on the migratory capacity of TNBC cells.
Protocol:
-
Seed serum-starved TNBC cells in the upper chamber of a Transwell insert (8 µm pore size).
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Include the AKT inhibitor in both the upper and lower chambers at the desired concentration.
-
Incubate for a specified period (e.g., 20-24 hours).
-
Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.
-
Count the migrated cells in several fields of view under a microscope.
Colony Formation Assay
Objective: To evaluate the effect of an AKT inhibitor on the long-term proliferative capacity and survival of TNBC cells.
Protocol:
-
Treat TNBC cells with the AKT inhibitor for a specified duration.
-
Seed a low density of surviving cells (e.g., 1000-1500 cells/well) in 6-well plates.
-
Culture the cells for 10-14 days, replacing the medium as needed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of Ipatasertib on AKT.
Caption: A generalized workflow for the preclinical assessment of AKT inhibitors in TNBC research.
References
- 1. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transwell migration assay [bio-protocol.org]
- 3. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse xenograft model [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. themoonlight.io [themoonlight.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Development of targeted therapy therapeutics to sensitize triple-negative breast cancer chemosensitivity utilizing bacteriophage phi29 derived packaging RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. Co-targeting triple-negative breast cancer cells and endothelial cells by metronomic chemotherapy inhibits cell regrowth and migration via downregulation of the FAK/VEGFR2/VEGF axis and autophagy/apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
The Discovery and Development of ND1-YL2: A Stapled Peptide PROTAC for Targeted Degradation of SRC-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, mechanism of action, and preclinical development of ND1-YL2, a first-in-class, peptide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1). Aberrant SRC-1 activity is strongly linked to cancer progression and metastasis, making it a compelling therapeutic target. This compound is a novel PROTAC that utilizes the N-degron pathway for its mechanism of action, offering a distinct approach to targeted protein degradation. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Steroid Receptor Co-activator 1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional co-activator that plays a critical role in mediating the transcriptional activity of nuclear hormone receptors and other transcription factors. Elevated levels and activity of SRC-1 have been implicated in the progression and metastasis of various cancers, including breast cancer. Consequently, the development of therapeutic agents that can effectively inhibit SRC-1 function is of significant interest.
This compound is a peptide-based PROTAC designed for the targeted degradation of SRC-1. It is composed of a stapled peptide, YL2, which serves as the SRC-1 binding ligand, connected via a linker to a tetrapeptide that is recognized by the UBR box domain of E3 ubiquitin ligases. This bifunctional design allows this compound to recruit the cellular protein degradation machinery to SRC-1, leading to its ubiquitination and subsequent degradation by the proteasome through the N-degron pathway.
This guide provides a detailed account of the discovery and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, and the experimental methodologies used to characterize this novel PROTAC.
Mechanism of Action
This compound functions by hijacking the N-degron pathway, a subset of the ubiquitin-proteasome system, to induce the degradation of SRC-1. The mechanism can be summarized in the following steps:
-
Binding to SRC-1: The stapled peptide component of this compound, YL2, selectively binds to the PAS-B domain of SRC-1.
-
Recruitment of E3 Ligase: The tetrapeptide portion of this compound binds to the UBR box domain of a UBR family E3 ubiquitin ligase.
-
Ternary Complex Formation: The binding of this compound to both SRC-1 and the E3 ligase facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to SRC-1.
-
Polyubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to SRC-1, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated SRC-1 is recognized and subsequently degraded by the 26S proteasome.
This targeted degradation of SRC-1 leads to the downregulation of its downstream target genes, which are involved in cell migration and invasion.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Binding Affinity and Degradation Efficacy
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | SRC-1 (PAS-B domain) | Fluorescence Polarization | - | Ki | 320 nM | [1] |
| This compound | SRC-1 | Western Blot | MDA-MB-231 | DC50 | 10 µM | [1] |
Table 2: In Vitro and In Vivo Anti-metastatic Effects
| Treatment | Assay Type | Cell Line/Model | Effect | Quantitative Result | Reference |
| This compound | Cell Migration Assay | MDA-MB-231 | Inhibition of cell migration | Significant reduction in wound closure | [1] |
| This compound | In vivo Metastasis Model | MDA-MB-231 Xenograft | Suppression of lung metastasis | Significant decrease in metastatic nodules | [1] |
Experimental Protocols
Synthesis of this compound
This compound is a stapled peptide-based PROTAC. The synthesis involves solid-phase peptide synthesis (SPPS) of the YL2 peptide with incorporated non-natural amino acids for stapling, followed by solution-phase conjugation to the UBR box-binding tetrapeptide via a linker.
Protocol for Stapled Peptide (YL2) Synthesis:
-
Peptide Synthesis: The YL2 peptide is synthesized on a rink amide resin using standard Fmoc-based SPPS chemistry. Non-natural amino acids with olefinic side chains are incorporated at the desired positions for stapling.
-
Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with a Grubbs' first-generation catalyst in dichloroethane to induce RCM and form the hydrocarbon staple.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude stapled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for this compound Conjugation:
-
The purified stapled YL2 peptide is reacted with a linker molecule possessing an activated ester.
-
The resulting product is then conjugated to the N-terminus of the UBR box-binding tetrapeptide.
-
The final this compound conjugate is purified by RP-HPLC.
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is used for the in vitro evaluation of this compound.
-
Culture Medium: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for SRC-1 Degradation
-
Cell Treatment: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of this compound or vehicle control (DMSO) for the indicated times.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against SRC-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Fluorescence Polarization (FP) Assay for Binding Affinity
-
Reagents: A fluorescently labeled peptide corresponding to the SRC-1 binding motif of a known interaction partner is used as the probe. Recombinant PAS-B domain of SRC-1 is used as the protein.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline with 0.01% Tween 20).
-
Procedure:
-
A fixed concentration of the fluorescent probe is mixed with increasing concentrations of the SRC-1 PAS-B domain in a black microplate.
-
For competitive binding, a fixed concentration of the fluorescent probe and SRC-1 PAS-B domain are incubated with increasing concentrations of this compound.
-
The plate is incubated at room temperature to reach equilibrium.
-
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The binding affinity (Kd or Ki) is determined by fitting the data to a suitable binding isotherm model.
In Vitro Cell Migration (Wound Healing) Assay
-
Cell Seeding: MDA-MB-231 cells are grown to a confluent monolayer in a 6-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound or vehicle control.
-
Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to assess cell migration.
In Vivo Metastasis Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: MDA-MB-231 cells, engineered to express a reporter gene such as luciferase, are injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Primary tumor growth is monitored over time.
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).
-
Metastasis Assessment: Metastasis to distant organs, typically the lungs, is monitored using in vivo imaging systems (for luciferase-expressing cells) and confirmed by histological analysis of the lungs at the end of the study.
Limitations and Future Directions
While this compound demonstrated promising preclinical activity, it exhibited instability in mice, which could limit its therapeutic potential. This led to the development of next-generation degraders, such as YL2-HyT6, which utilizes a hydrophobic tagging strategy to improve metabolic stability and cell permeability. Future research will likely focus on optimizing the pharmacokinetic properties of SRC-1 degraders to enhance their in vivo efficacy and clinical translatability.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against SRC-1. As a first-in-class stapled peptide PROTAC utilizing the N-degron pathway, it has provided valuable proof-of-concept for the degradation of this challenging cancer target. The in-depth data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. The insights gained from the study of this compound are paving the way for the development of more robust and clinically viable SRC-1 degraders for the treatment of metastatic cancers.
References
ND1-YL2 as a Chemical Probe for SRC-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator implicated in the progression and metastasis of various cancers. Its role in mediating a wide range of signaling pathways makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of ND1-YL2, a potent and specific peptide-based chemical probe designed for the targeted degradation of SRC-1. This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a powerful tool to investigate the biological functions of SRC-1 and explore its therapeutic potential. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols for the utilization of this compound.
Introduction to this compound
This compound is a bifunctional molecule designed to specifically induce the degradation of SRC-1. It is a peptide-based PROTAC that consists of two key moieties connected by a linker:
-
A stapled peptide (YL2): This component is a high-affinity ligand that selectively binds to the Per-Arnt-Sim (PAS) B domain of SRC-1. The "stapling" refers to a chemical brace that locks the peptide in its bioactive alpha-helical conformation, enhancing its binding affinity, proteolytic resistance, and cell permeability.
-
A tetrapeptide ligand: This peptide sequence is designed to recruit the UBR box, a component of the N-recognin E3 ubiquitin ligase complex.
By simultaneously binding to both SRC-1 and the UBR box, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of SRC-1 and its subsequent degradation by the proteasome via the N-degron pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Method | Cell Line | Reference |
| DC₅₀ | 10 μM | Western Blot | MDA-MB-231 | [1][2] |
| Binding Affinity | ||||
| Kᵢ (for SRC-1 PAS-B domain) | 320 nM | Fluorescence Polarization | N/A | [1][2] |
Table 1: Cellular and Biochemical Activity of this compound
Mechanism of Action and Signaling Pathways
This compound leverages the cell's natural protein disposal system to achieve targeted degradation of SRC-1. The mechanism involves the N-degron pathway, a subset of the ubiquitin-proteasome system.
Figure 1. Mechanism of this compound-mediated SRC-1 degradation.
SRC-1 is a key regulator of transcription and is involved in numerous signaling pathways that drive cancer progression and metastasis. By degrading SRC-1, this compound can modulate these pathways.
Figure 2. SRC-1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of the individual peptide components, followed by conjugation. While the precise, proprietary protocol for this compound is not publicly available, a general workflow can be outlined based on standard methods for synthesizing stapled peptides and PROTACs.
Figure 3. General synthetic workflow for this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Grubbs' catalyst (for stapling)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC system for purification
General Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear sequences for the YL2 stapled peptide precursor and the UBR box-binding tetrapeptide are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.
-
Peptide Stapling (for YL2): For the YL2 peptide, olefin-bearing unnatural amino acids are incorporated at the desired positions during SPPS. On-resin ring-closing metathesis is then performed using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the hydrocarbon staple.
-
Cleavage and Deprotection: The peptides are cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conjugation: The purified YL2 stapled peptide and the UBR box-binding tetrapeptide are conjugated via a suitable linker. This is typically achieved through standard bioconjugation chemistry, such as amide bond formation between a carboxyl group on one peptide and an amino group on the other.
-
Final Purification: The final this compound conjugate is purified by RP-HPLC to ensure high purity. The product is characterized by mass spectrometry and analytical HPLC.
Western Blot for SRC-1 Degradation
Objective: To quantify the dose-dependent degradation of SRC-1 in cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-SRC-1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SRC-1 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the SRC-1 band intensity to the loading control. Calculate the percentage of SRC-1 degradation relative to the vehicle-treated control. The DC₅₀ value is the concentration of this compound that results in 50% degradation of SRC-1.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the SRC-1 PAS-B domain.
Materials:
-
Purified recombinant SRC-1 PAS-B domain
-
This compound
-
A fluorescently labeled peptide known to bind the SRC-1 PAS-B domain (fluorescent tracer)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the SRC-1 PAS-B domain and the fluorescent tracer in the assay buffer at concentrations optimized for a stable and significant polarization signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Competition Reaction:
-
In a 384-well plate, add the SRC-1 PAS-B domain/fluorescent tracer mix to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the fluorescent tracer.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Express the results as a percentage of the migration observed in the vehicle-treated control group.
Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the target protein over other related proteins. While this compound was designed for SRC-1, its selectivity against other members of the p160 steroid receptor coactivator family, such as SRC-2 (NCOA2) and SRC-3 (NCOA3), is an important consideration for interpreting experimental results. Detailed quantitative data on the comparative degradation of SRC family members by this compound is not extensively available in the public domain. However, the design of this compound is based on the YL2 peptide, which has been shown to have high selectivity for the PAS-B domain of SRC-1. Researchers using this probe should ideally perform their own selectivity profiling by Western blot to assess its effects on SRC-2 and SRC-3 levels in their specific cellular context.
In Vivo Applications
This compound has been shown to be active in vivo, suppressing metastasis of MDA-MB-231 cells in xenograft models. A general protocol for such a study is outlined below.
Objective: To evaluate the effect of this compound on tumor metastasis in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
MDA-MB-231 cells (luciferase-expressing for bioluminescence imaging)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system and luciferin substrate
Procedure:
-
Tumor Cell Implantation: Inoculate mice with MDA-MB-231-luc cells, for example, via tail vein injection to establish a lung metastasis model.
-
Treatment: Once tumors are established (as monitored by bioluminescence imaging), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or every other day).
-
Monitoring Tumor Progression: Monitor tumor growth and metastasis regularly using bioluminescence imaging. Quantify the bioluminescent signal in the metastatic sites (e.g., lungs).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the metastatic tissues (e.g., lungs). Perform histological analysis (e.g., H&E staining) to confirm and quantify the metastatic burden. Immunohistochemistry for SRC-1 can also be performed to confirm target degradation in the tumor tissue.
-
Data Analysis: Compare the metastatic burden (bioluminescence signal, number, and size of metastatic nodules) between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable chemical probe for the targeted degradation of SRC-1. Its peptide-based design, incorporating a stapled peptide for high-affinity binding and a ligand for the N-degron pathway, allows for potent and specific knockdown of SRC-1 protein levels. This technical guide provides the essential information and experimental protocols for researchers to effectively utilize this compound in their studies to dissect the roles of SRC-1 in health and disease, particularly in the context of cancer biology and drug development. The ability of this compound to induce degradation rather than simply inhibiting enzymatic activity offers a unique approach to studying the non-catalytic functions of SRC-1 and overcoming potential resistance mechanisms associated with traditional inhibitors.
References
- 1. In vivo selection of the MDA-MB-231br/eGFP cancer cell line to obtain a clinically relevant rat model for triple negative breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Steroid Receptor Coactivator-1 (SRC-1): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Coactivator 1 (NCOA1), was the first identified member of the p160 family of transcriptional coactivators.[1][2] Since its discovery in 1995, SRC-1 has been established as a pivotal regulator in a vast array of biological processes.[1] It functions as a master coordinator, integrating signals from nuclear receptors and other transcription factors to modulate gene expression.[1][3] This document provides an in-depth technical overview of the structure, mechanism, and diverse biological functions of SRC-1. We will explore its critical roles in metabolism, development, and reproduction, with a particular focus on its significant implications in cancer progression, metastasis, and therapeutic resistance. This guide synthesizes key research findings, presents quantitative data in structured tables, details common experimental protocols used to study SRC-1, and provides visual diagrams of its core signaling pathways and associated experimental workflows.
SRC-1: Structure and Domains
SRC-1 is a 160 kDa protein characterized by several conserved functional domains that are critical for its coactivator activities.[2] The primary domains include a basic helix-loop-helix (bHLH)-Per/ARNT/Sim (PAS) domain at the N-terminus, a central nuclear receptor interaction domain (NRID), and two activation domains (AD) at the C-terminus.[4]
-
bHLH-PAS Domain: This N-terminal domain is involved in protein-protein interactions and facilitates heterodimerization.[2]
-
Nuclear Receptor Interaction Domain (NRID): Located in the central region, this domain contains three conserved LXXLL motifs (where L is leucine and X is any amino acid), which are essential for the ligand-dependent interaction with nuclear receptors (NRs).[1][5]
-
Activation Domain 1 (AD1): This C-terminal domain is responsible for recruiting other secondary coactivators, most notably the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300.[1][6] The core CBP binding function has been mapped to a 35-residue sequence within this domain.[6]
-
Activation Domain 2 (AD2): This domain interacts with protein arginine methyltransferases (PRMTs) such as CARM1.[1]
-
Intrinsic HAT Activity: The C-terminus of SRC-1 also possesses intrinsic, albeit weak, histone acetyltransferase (HAT) activity.[1][7]
Caption: Schematic of SRC-1 protein domains.
Core Mechanism of Transcriptional Coactivation
SRC-1 enhances gene transcription through a multi-step process that involves direct interaction with transcription factors, recruitment of chromatin-remodeling enzymes, and stabilization of the transcriptional machinery.[1][8]
-
Recruitment to DNA: Ligand-activated nuclear receptors (e.g., estrogen receptor, progesterone receptor, androgen receptor) bind to specific hormone response elements (HREs) on the DNA.[1][2] This binding induces a conformational change in the receptor, creating a surface for SRC-1 to bind via its LXXLL motifs.[5]
-
Coactivator Complex Assembly: Once bound to the nuclear receptor, SRC-1 acts as a scaffold. Its AD1 domain recruits the potent histone acetyltransferases (HATs) CBP and p300.[1][9] The AD2 domain recruits protein arginine methyltransferases like CARM1 and PRMT1.[1] SRC-1 can also associate with p/CAF, another HAT, either directly or via CBP/p300.[1][7]
-
Chromatin Remodeling: The recruited HATs (CBP, p300, p/CAF) and methyltransferases (CARM1, PRMT1) modify histone tails.[1][8] Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This "relaxes" the chromatin structure, making the DNA more accessible to the transcriptional machinery.[8]
-
Transcription Initiation: The assembled coactivator complex helps to recruit and stabilize the basal transcription apparatus, including RNA polymerase II, at the promoter of the target gene, leading to the initiation of transcription.[8][10]
Caption: General mechanism of SRC-1 mediated coactivation.
Biological Functions and Clinical Relevance
SRC-1's ability to coactivate a wide range of transcription factors places it at the center of numerous physiological and pathological processes.[1]
Role in Metabolism
SRC-1 is a key regulator of systemic energy and metabolite homeostasis.[4] Studies using SRC-1 knockout (SRC-1⁻/⁻) mice have been instrumental in elucidating these functions.
-
Glucose Metabolism: In the liver, SRC-1 is a critical factor in gluconeogenesis (the production of glucose).[9] During fasting, hepatic SRC-1 expression is upregulated, where it coactivates C/EBPα to increase the transcription of its target gene, pyruvate carboxylase (PC).[4]
-
Lipid and Energy Metabolism: SRC-1 inactivation in mice impairs the thermogenic activity of brown adipose tissue, leading to decreased energy expenditure and increased susceptibility to diet-induced obesity.[1][11] This is linked to its role as a coactivator for PPARγ, a critical regulator of adipose tissue development.[1][12]
-
Amino Acid Metabolism: SRC-1 knockout mice exhibit significant defects in amino acid metabolism, with increased plasma levels of at least seven different amino acids.[13] It directly regulates the expression of tyrosine aminotransferase (TAT), a rate-limiting enzyme in tyrosine metabolism.[4][13]
Role in Development and Reproduction
While initial studies of SRC-1 null mice showed no obvious phenotype with normal fertility, more detailed analyses revealed specific defects, particularly when other SRC family members are also absent, indicating partial functional redundancy.[1][7]
-
Uterine Development: SRC-1 is required for normal uterine development and response to estrogen stimulation.[12]
-
Mammary Gland Development: SRC-1 knockout mice show delayed mammary gland growth.[14]
-
Brain Development: Inactivation of SRC-1 leads to a significant decrease in the number of Purkinje cells in the brain.[2] Neonatal inhibition of SRC-1 in the preoptic area, a key region for reproductive behavior, reduces its volume.[2]
-
Cardiac Development: Combined knockout of SRC-1 and SRC-3 in cardiomyocytes results in decreased proliferation and a severe noncompaction cardiomyopathy phenotype, leading to high rates of postnatal mortality.[14]
Role in Cancer
SRC-1 is frequently overexpressed in various cancers and its elevated levels are often associated with aggressive disease, metastasis, and therapy resistance.[1][15]
-
Breast Cancer: SRC-1 protein is detected in 19% to 34% of human breast tumors, while its expression in normal mammary epithelial cells is very low.[1] High SRC-1 expression is significantly associated with HER2-positive breast cancers, disease recurrence, and resistance to endocrine therapies like Tamoxifen.[1][3][15]
-
Prostate Cancer: In localized prostate cancer, increased SRC-1 expression correlates with lymph node metastasis.[1][16] SRC-1 enhances androgen receptor (AR) activity in both androgen-dependent and androgen-independent prostate cancer cells, promoting proliferation.[1][16][17]
-
Thyroid Cancer: SRC-1 is expressed in 87% of anaplastic thyroid tumors, where its expression positively correlates with a reduced survival rate.[1] In non-anaplastic tumors, its expression is associated with HER2 expression and disease progression.[1]
SRC-1 in Metastasis
A primary tumorigenic role of SRC-1 is the promotion of cancer cell metastasis.[1] Unlike other oncogenes, SRC-1 can specifically promote metastasis without significantly affecting primary tumor growth.[3][18]
-
Epithelial-to-Mesenchymal Transition (EMT): SRC-1 promotes EMT by upregulating the master regulatory transcription factor, Twist.[1][3] SRC-1 physically interacts with and coactivates the transcription factor PEA3 at the Twist promoter, leading to decreased expression of the cell adhesion molecule E-cadherin and enhanced cell invasion.[3]
-
Cell Migration and Invasion: SRC-1 also promotes cell migration by upregulating the expression of integrin α5.[1] In mouse models of breast cancer, SRC-1 deficiency drastically suppresses the intravasation of tumor cells into the bloodstream and subsequent lung metastasis.[18]
| Category | Finding | Model System | Quantitative Data | Reference |
| Cancer Expression | SRC-1 protein expression | Human Breast Tumors | Detected in 19% to 34% of tumors. | [1] |
| SRC-1 expression in anaplastic thyroid cancer | Human Thyroid Tumors | Expressed in 87% of samples. | [1] | |
| Metastasis | Effect of SRC-1 knockdown on Twist expression | MDA-MB-231 Human Breast Cancer Cells | Decreased Twist expression to 25% of control. | [3] |
| Effect of SRC-1 knockdown on cell migration/invasion | MDA-MB-231 Human Breast Cancer Cells | Decreased migration and invasion to ~45% of control. | [3] | |
| Circulating tumor cells in breast cancer model | MMTV-PyMT Mice | SRC-1⁻/⁻ mice had 1.8 colonies/0.5 ml blood vs. 31 colonies in WT mice. | [18] | |
| Metabolism | Thyroid hormone resistance in SRC-1 knockout | SRC-1⁻/⁻ Mice | 2.5-fold elevation of serum TSH levels. | [19][20][21] |
| Amino acid levels in SRC-1 knockout | SRC-1⁻/⁻ Mice | Significant increase in plasma levels of 7 of 15 amino acids tested. | [13] | |
| Brain Development | Preoptic area volume after SRC-1 inhibition | Neonatal Rats | Volume of the preoptic area decreased by 46%. | [2] |
Table 1: Summary of Quantitative Data on SRC-1 Function
Key Signaling Pathways Involving SRC-1
SRC-1 integrates signals from multiple pathways, particularly growth factor and steroid hormone signaling, to drive cancer progression.
HER2/ErbB2 Growth Factor Pathway
Simultaneous overexpression of SRC-1 and the HER2 (Human Epidermal Growth Factor Receptor 2) is common in breast cancer and is linked to therapy resistance.[1]
-
The HER2 receptor activates the MAPK signaling cascade.
-
MAPK signaling activates the transcription factor Ets2.
-
SRC-1 is recruited by Ets2 to the promoter of the oncogene c-myc.
-
The coactivation of c-myc by the SRC-1/Ets2 complex promotes tumor cell survival, metastasis, and resistance to endocrine therapies.[1]
Caption: SRC-1 integration with HER2 signaling.
STAT1-Mediated Endocrine Resistance Pathway
In a context independent of estrogen receptors, SRC-1 can partner with STAT1 to drive endocrine resistance in breast cancer.[22]
-
SRC-1 directly binds to the transcription factor STAT1.
-
This complex initiates a transcriptional cascade, promoting the expression of key resistance-related genes, including SMAD2, ASCL1, NFIA, and E2F7.
-
The downstream effects of these genes perturb pathways involved in cell differentiation and cell cycle, promoting an endocrine-resistant phenotype.[22]
Experimental Protocols for Studying SRC-1
The function of SRC-1 is typically investigated using a combination of molecular and cellular biology techniques.
Co-Immunoprecipitation (Co-IP)
Purpose: To demonstrate a physical interaction between SRC-1 and a putative partner protein (e.g., a nuclear receptor, PEA3) in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed using a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., PEA3) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G-conjugated beads are added, which bind to the antibody, capturing the entire complex (bead-antibody-bait protein-prey protein) from the lysate.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution & Detection: The captured proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein (e.g., SRC-1) is detected by Western blotting using an SRC-1 specific antibody.[3]
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation (ChIP)
Purpose: To determine if SRC-1 is recruited to a specific DNA sequence (e.g., the promoter of a target gene like Twist) in vivo.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, "freezing" them in place.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to SRC-1 is used to immunoprecipitate the SRC-1 protein along with its cross-linked DNA fragment.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested, releasing the DNA.
-
DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the suspected binding site on the target gene's promoter. An enrichment of this DNA sequence compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates direct binding.[3]
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Gene Knockdown using siRNA or Antisense Oligonucleotides
Purpose: To study the functional consequence of reduced SRC-1 expression on cellular processes like proliferation, migration, or target gene expression.
Methodology:
-
Reagent Design: Small interfering RNAs (siRNAs) or antisense oligonucleotides are designed to be complementary to a specific sequence within the SRC-1 mRNA.
-
Transfection: The siRNA or antisense molecules are introduced into cultured cells using lipid-based transfection reagents or electroporation.
-
mRNA Degradation: Inside the cell, the siRNA or antisense oligo binds to the target SRC-1 mRNA, leading to its degradation and preventing its translation into protein.
-
Validation: The efficiency of the knockdown is confirmed by measuring SRC-1 mRNA (via RT-qPCR) and protein (via Western blot) levels, typically 48-72 hours post-transfection.
-
Functional Assay: The cells with reduced SRC-1 levels are then used in functional assays (e.g., cell migration assays, gene expression analysis) to assess the impact of the knockdown.[3][16]
SRC-1 as a Therapeutic Target in Drug Development
The central role of SRC-1 in integrating multiple oncogenic signaling pathways makes it an attractive therapeutic target.[15] Cancers often develop resistance to targeted therapies by switching to alternative growth factor pathways.[15] Because SRC coactivators sit at the nexus of these networks, inhibiting their function could offer a more robust anti-cancer strategy.[15]
Gossypol, a natural compound, has been identified as a small molecule inhibitor that can directly bind to SRC-3 and selectively reduce the cellular protein concentrations of both SRC-1 and SRC-3.[1] This compound was shown to inhibit cell viability in cancer cell lines where it promotes SRC degradation and can re-sensitize cells to other targeted therapies.[1][15] The development of more specific and potent inhibitors of SRC-1 is an active area of research, with the goal of creating novel chemotherapeutics that can overcome acquired resistance mechanisms in cancer.[15][23][24]
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Receptor Coactivators: Servants and Masters for Control of Systems Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer [ijbs.com]
- 8. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Identification of target genes in breast cancer cells directly regulated by the SRC-3/AIB1 coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Steroid receptor coactivators – their role in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Knockout of SRC-1 and SRC-3 in Mice Decreases Cardiomyocyte Proliferation and Causes a Noncompaction Cardiomyopathy Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Role of SRC-1 in the promotion of prostate cancer cell growth and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. embopress.org [embopress.org]
- 20. Mice deficient in the steroid receptor co-activator 1 (SRC-1) are resistant to thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mice deficient in the steroid receptor co-activator 1 (SRC-1) are resistant to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 24. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ND1-YL2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND1-YL2 is a potent and specific peptide-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1), also known as nuclear receptor coactivator 1 (NCOA1).[1] As a key transcriptional co-activator, SRC-1 is implicated in the progression of various cancers, particularly in promoting metastasis.[2][3][4][5] this compound offers a powerful tool for investigating the cellular functions of SRC-1 and exploring its potential as a therapeutic target.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on the triple-negative breast cancer cell line MDA-MB-231, a well-established model for studying its effects.[1]
Mechanism of Action
This compound is a bifunctional molecule comprising a stapled peptide that specifically binds to the PAS-B domain of SRC-1 and a ligand that recruits the UBR box E3 ubiquitin ligase.[1][6] This binding induces the formation of a ternary complex between SRC-1, this compound, and the E3 ligase, leading to the polyubiquitination of SRC-1. The ubiquitinated SRC-1 is then recognized and degraded by the proteasome via the N-degron pathway.[1]
Caption: Mechanism of Action of this compound for SRC-1 Degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published data.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | MDA-MB-231 | 10 µM | [1] |
| Kᵢ (Binding Affinity) | (to PAS-B domain of SRC-1) | 320 nM | [1] |
Table 1: Potency and Binding Affinity of this compound.
| Experiment | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| SRC-1 Degradation | MDA-MB-231 | 20 µM | 12 hours | Significant reduction in SRC-1 levels | [2][7] |
| Cell Migration Assay | MDA-MB-231 | 20 µM | 72 hours | Inhibition of cell migration | [2] |
| Cell Invasion Assay | MDA-MB-231 | 20 µM | 24 hours | Suppression of cell invasion | [2] |
Table 2: Experimental Conditions and Observed Effects of this compound.
Experimental Protocols
General Cell Culture and Reagent Preparation
Cell Line: MDA-MB-231 (ATCC® HTB-26™)
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO₂.
-
Change medium every 2-3 days.
-
Subculture when cells reach 80-90% confluency.
This compound Stock Solution Preparation:
-
Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Note: Ensure the final DMSO concentration in the culture medium is below 0.1% to minimize solvent-induced cytotoxicity.
Protocol 1: SRC-1 Degradation Assay by Western Blot
This protocol details the procedure for assessing the degradation of SRC-1 in MDA-MB-231 cells following treatment with this compound.
Caption: Western Blot Workflow for SRC-1 Degradation Analysis.
Materials:
-
MDA-MB-231 cells
-
This compound
-
DMSO (vehicle control)
-
Complete culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SRC-1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare dilutions of this compound in complete culture medium at the desired concentrations (e.g., a dose-response from 1 µM to 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium and add the medium containing this compound or DMSO.
-
Incubate for the desired time (e.g., 12, 24, or 48 hours). A 12-hour treatment with 20 µM this compound has been shown to be effective.[2][7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SRC-1 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Perform a similar blotting procedure for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in SRC-1 levels.
-
Protocol 2: Cell Migration (Transwell) Assay
This protocol is used to assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free DMEM
-
DMEM with 10% FBS (as chemoattractant)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixing
-
Crystal violet stain (0.5%)
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 10⁴ cells) to the upper chamber of each insert.
-
Add this compound or DMSO (vehicle control) to both the upper and lower chambers at the desired final concentration (e.g., 20 µM).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Fixation and Staining:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with 0.5% crystal violet for 30 minutes.
-
-
Quantification:
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the migrated cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each condition.
-
Protocol 3: Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of MDA-MB-231 cells using a colorimetric assay such as CCK-8 or MTT.
Materials:
-
MDA-MB-231 cells
-
This compound
-
96-well plates
-
Complete culture medium
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Treatment:
-
After allowing the cells to adhere overnight, prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution).
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the results to determine the effect of this compound on cell viability.
-
These protocols provide a foundation for utilizing this compound in cell culture-based research. Optimization of concentrations, incubation times, and cell densities may be necessary for different cell lines or experimental setups.
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ND1-YL2: A Peptide-Based SRC-1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND1-YL2 is a novel peptide-based PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1).[1][2] SRC-1 is a transcriptional co-activator implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This compound offers a powerful tool for studying the biological functions of SRC-1 and for the development of potential anti-cancer therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in research settings, with a focus on dosage and concentration for both in vitro and in vivo experiments.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. It is a bifunctional molecule composed of a stapled peptide that specifically binds to the PAS-B domain of SRC-1 and a second peptide that recruits UBR box E3 ligases.[1][2] This binding facilitates the formation of a ternary complex between SRC-1 and the E3 ligase, leading to the polyubiquitination of SRC-1. The polyubiquitinated SRC-1 is then recognized and degraded by the proteasome through the N-degron pathway.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on studies using the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MDA-MB-231 | 10 µM | [1] |
| Ki (SRC-1 PAS-B) | - | 320 nM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Cell Line | Recommended Concentration | Incubation Time |
| SRC-1 Degradation (Western Blot) | MDA-MB-231 | 10 - 20 µM | 12 - 24 hours |
| Cell Migration Assay | MDA-MB-231 | 10 - 20 µM | 24 - 48 hours |
| Cell Viability Assay | MDA-MB-231 | 1 - 50 µM | 24 - 72 hours |
Experimental Protocols
In Vitro SRC-1 Degradation Assay
Objective: To confirm the degradation of SRC-1 in cells treated with this compound using Western Blotting.
Caption: Workflow for Western Blot analysis of SRC-1 degradation.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SRC-1 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., a final concentration of 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of SRC-1 degradation.
In Vitro Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
24-well plates
-
Pipette tips (p200) or a wound-healing insert
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in 24-well plates to create a confluent monolayer.
-
Creating the "Wound": Once confluent, create a scratch in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound at the desired concentration (e.g., 10-20 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Metastasis Study
Objective: To evaluate the effect of this compound on tumor metastasis in an animal model.
Important Note: The specific in vivo dosage and administration schedule for this compound have not been explicitly detailed in the currently available literature. Therefore, the following protocol is a general guideline, and the dosage should be optimized by the researcher.
Caption: General workflow for an in vivo metastasis study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
MDA-MB-231 cells (luciferase-tagged for in vivo imaging, if available)
-
This compound
-
Vehicle control
-
Surgical and injection equipment
Protocol:
-
Tumor Cell Implantation: Implant MDA-MB-231 cells into the mammary fat pad of female immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Allow the primary tumors to reach a palpable size. Once tumors are established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection). The dosage and frequency will need to be determined empirically. A vehicle control should be administered to the control group.
-
Monitoring: Monitor primary tumor growth using calipers and assess metastasis formation using in vivo imaging (if using luciferase-tagged cells) or at the study endpoint. Monitor the overall health and body weight of the animals regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and organs prone to metastasis (e.g., lungs, liver, bones).
-
Metastasis Quantification: Quantify the metastatic burden by counting visible metastatic nodules, histological analysis, or by measuring luciferase activity in organ lysates.
Conclusion
This compound is a valuable research tool for investigating the role of SRC-1 in cancer biology. The protocols outlined in this document provide a starting point for utilizing this potent and specific SRC-1 degrader in a variety of experimental settings. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for SRC-1 Detection by Western Blot
Topic: Western Blot Protocol for the Detection of Steroid Receptor Coactivator-1 (SRC-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional coactivator that plays a crucial role in modulating the activity of nuclear hormone receptors and other transcription factors.[1] It is involved in numerous signaling pathways that control biological processes such as cell cycle progression, differentiation, and apoptosis.[2] Aberrant SRC-1 activity has been linked to cancer progression and metastasis, making it a significant target in drug development.[2][3][4]
This document provides a detailed protocol for the detection of SRC-1 using Western blotting. It is important to note that ND1-YL2 is not an antibody for SRC-1 detection. Instead, this compound is a peptide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SRC-1.[3][4] Therefore, this protocol will describe the use of a validated anti-SRC-1 antibody to measure SRC-1 protein levels, which is a common method to assess the efficacy of degraders like this compound.
Principle of the Assay
Western blotting is a technique used to detect specific proteins in a sample. The method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the target protein. For SRC-1, which is a nuclear protein with a predicted molecular weight of approximately 160-180 kDa, a nuclear extraction is recommended to enrich the protein and improve detection sensitivity.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on SRC-1 protein levels in a cell line such as MDA-MB-231.[7][8] The data would be obtained by densitometric analysis of the Western blot bands, normalized to a loading control (e.g., Lamin B1 for nuclear fractions or β-actin for whole-cell lysates).
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized SRC-1 Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 12 | 1.00 | 0.08 |
| This compound | 5 | 12 | 0.65 | 0.06 |
| This compound | 10 | 12 | 0.32 | 0.04 |
| This compound | 20 | 12 | 0.15 | 0.03 |
| This compound | 20 | 6 | 0.45 | 0.05 |
| This compound | 20 | 24 | 0.08 | 0.02 |
Experimental Protocols
I. Nuclear Protein Extraction
This protocol is optimized for the enrichment of nuclear proteins like SRC-1.[9][10][11]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Buffer (Buffer A): 20 mM Tris-HCl (pH 7.5-8.0), 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2
-
Nuclear Lysis Buffer (Buffer B): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM EDTA (pH 8.0), with 1% NP-40 or similar detergent
-
Protease and Phosphatase Inhibitor Cocktail
Procedure:
-
Culture cells to 70-90% confluency. For suspension cells, proceed to the next step. For adherent cells, scrape them into ice-cold PBS.
-
Centrifuge cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold Hypotonic Buffer (Buffer A) with freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer.
-
Centrifuge the homogenate at 3,000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove and save the supernatant (cytoplasmic fraction) if desired.
-
Resuspend the nuclear pellet in 100-200 µL of ice-cold Nuclear Lysis Buffer (Buffer B) with freshly added inhibitors.
-
Vortex vigorously for 15-20 seconds and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant, which contains the nuclear proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
II. Western Blotting
Reagents & Materials:
-
SDS-PAGE gels (6-8% acrylamide is suitable for a ~160 kDa protein)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-SRC-1/NCOA1 antibody (e.g., from Cell Signaling Technology #20301 or Proteintech 21952-1-AP). Dilute as per manufacturer's instructions (a starting point is 1:1000).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, diluted according to the manufacturer's recommendations.
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Loading Control Antibody (e.g., anti-Lamin B1 for nuclear extracts or anti-β-actin for whole-cell lysates)
Procedure:
-
Sample Preparation: Mix 20-30 µg of nuclear protein extract with 4X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto the SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary anti-SRC-1 antibody in Blocking Buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the diluted HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
SRC-1 is a key coactivator in multiple signaling pathways. The diagram below illustrates its interaction with STAT1, a transcription factor, which is relevant in the context of endocrine resistance in breast cancer.[2]
Caption: SRC-1 and STAT1 interaction at gene promoters.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for detecting SRC-1.
Caption: Western blot workflow for SRC-1 detection.
References
- 1. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. MARRVEL [marrvel.org]
- 6. SRC-1 (D1M3Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. 2.8. Nuclear Protein Extraction and Western Blot Analysis [bio-protocol.org]
- 11. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Quantifying the Inhibitory Effect of ND1-YL2 on Cancer Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction Cell migration is a fundamental biological process crucial for embryonic development, immune response, and tissue repair.[1][2] However, in pathological contexts such as cancer, aberrant cell migration is a key driver of metastasis, the primary cause of mortality in patients.[1][3] The ability to quantitatively measure the impact of novel therapeutic compounds on cell migration is therefore essential for oncology drug discovery.
ND1-YL2 is a novel peptide-based PROTAC® (Proteolysis Targeting Chimera) designed to target the Steroid Receptor Co-activator 1 (SRC-1), also known as NCOA1. Elevated SRC-1 activity is associated with cancer progression and metastasis.[4] this compound induces the degradation of SRC-1 and has been shown to inhibit the migration of cancer cells in vitro, specifically in the MDA-MB-231 triple-negative breast cancer cell line, and suppress metastasis in vivo.
This application note provides detailed protocols for two standard in vitro methods—the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay—to quantify the dose-dependent inhibitory effects of this compound on cancer cell migration.
Mechanism of Action: SRC-1 Degradation by this compound
This compound functions by hijacking the cell's natural protein disposal machinery. It is composed of a stapled peptide (YL2) that binds to the PAS-B domain of SRC-1 and a tetrapeptide that binds to UBR box domains, which are components of the N-degron pathway E3 ubiquitin ligase complex. This dual binding induces the formation of a ternary complex, bringing SRC-1 into proximity with the E3 ligase. This proximity results in the polyubiquitination of SRC-1, flagging it for subsequent degradation by the proteasome. The targeted degradation of SRC-1 disrupts downstream signaling pathways that promote cell motility.
Caption: Mechanism of this compound-mediated SRC-1 degradation via the N-degron pathway.
Protocol 1: Transwell Cell Migration Assay
The Transwell assay, or Boyden chamber assay, is a widely used method to assess cell migration in response to a chemoattractant. Cells are seeded in the upper chamber of a permeable support insert and migrate through a microporous membrane towards a chemoattractant in the lower chamber. The inhibitory effect of this compound is quantified by comparing the number of migrated cells in treated versus untreated conditions.
Caption: Workflow for the Transwell cell migration assay with this compound.
Materials
-
24-well Transwell inserts (e.g., 8.0 µm pore size for most epithelial cells)
-
24-well tissue culture plates
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free culture medium
-
This compound (e.g., from Tocris Bioscience)
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (for fixing)
-
0.2% Crystal Violet solution in 20% methanol (for staining)
-
Cotton-tipped applicators
Methodology
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. For increased sensitivity to the chemoattractant, cells can be serum-starved for 4-24 hours prior to the assay.[5]
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Include a negative control well with serum-free medium in the lower chamber.
-
-
Cell Seeding:
-
Harvest cells using trypsin, neutralize, and centrifuge at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in serum-free medium to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the apical side of each Transwell insert.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 1 µM to 20 µM is recommended based on the reported DC₅₀ of 10 µM.
-
Add the this compound dilutions to the corresponding inserts containing cells. Ensure a vehicle control (e.g., DMSO) is included.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period determined by cell type (typically 12-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton-tipped applicator to gently remove the non-migrated cells from the top surface of the membrane.[5]
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol for 10 minutes.[1]
-
Stain the cells by placing the insert in a well containing 0.2% crystal violet solution for 5-10 minutes.[1]
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Image at least 3-5 random fields of view per membrane using an inverted microscope.
-
Count the number of migrated cells per field. Calculate the average number of migrated cells for each condition.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured to quantify relative cell numbers.
-
Protocol 2: Wound Healing (Scratch) Assay
The scratch assay is a straightforward method to study collective cell migration.[3] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured over time.[1][3] This assay is particularly useful for observing changes in cell morphology and migration of a whole cell mass.[1]
Caption: Workflow for the Wound Healing (Scratch) cell migration assay.
Materials
-
6-well or 12-well tissue culture plates
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Low-serum medium (e.g., DMEM + 1% FBS, to minimize proliferation)
-
This compound and vehicle control
-
PBS
-
Sterile p200 pipette tips or a dedicated cell-scratching tool
-
Inverted microscope with a camera
Methodology
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a 100% confluent monolayer within 24 hours (e.g., 1 x 10⁶ MDA-MB-231 cells per well).[1]
-
Creating the Wound: Once the monolayer is fully confluent, use a sterile p200 pipette tip to make a straight, linear scratch down the center of the well.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Compound Treatment: Replace the PBS with low-serum (e.g., 1% FBS) medium. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration. Add the desired concentrations of this compound or vehicle control to the wells.
-
Imaging:
-
Immediately after adding the treatment, place the plate on an inverted microscope and capture images of the scratch at designated points (mark the plate for consistent imaging). This is the T=0 time point.
-
Return the plate to the incubator.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (like ImageJ/Fiji) to measure the area of the open wound in each image.
-
Calculate the percent wound closure at each time point relative to T=0 using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Plot the percent wound closure over time for each treatment condition to compare migration rates.
-
Data Presentation and Expected Results
The inhibitory effect of this compound on cell migration should be dose-dependent. Quantitative data from both assays can be summarized in tables and plotted in graphs (e.g., bar charts with error bars) for clear comparison and statistical analysis.
Table 1: Hypothetical Quantitative Data for this compound Migration Assays
| Assay Type | This compound Conc. (µM) | Vehicle Control | 1 µM | 5 µM | 10 µM | 20 µM |
| Transwell Assay | Avg. Migrated Cells/Field (±SD) | 152 (±14) | 135 (±11) | 88 (±9) | 45 (±6) | 21 (±4) |
| % Inhibition | 0% | 11.2% | 42.1% | 70.4% | 86.2% | |
| Wound Healing | % Wound Closure at 24h (±SD) | 95 (±5) | 85 (±6) | 61 (±4) | 33 (±5) | 15 (±3) |
| % Inhibition of Closure | 0% | 10.5% | 35.8% | 65.3% | 84.2% |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting Common Issues
-
Low Migration in Transwell Assay: If cells are not migrating adequately, consider serum-starving them for a longer period to increase sensitivity to the chemoattractant. Also, verify that the membrane pore size is appropriate for your cell type.[5]
-
Cells Detaching in Scratch Assay: Ensure the scratch is made gently to avoid peeling large sections of the monolayer. Wash carefully with PBS.
-
High Variability: Inconsistent scratch width can cause variability; use a dedicated tool for more uniform wounds. For Transwell assays, ensure a homogenous single-cell suspension before seeding to avoid clumps.
-
Confounding Effects of Proliferation: Use low-serum medium in the scratch assay. For longer-term assays, consider co-treatment with a mitotic inhibitor like Mitomycin C to isolate the effects on migration.
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantification of cell migration: metrics selection to model application [frontiersin.org]
- 3. Cell Migration Assay - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
Application Notes and Protocols for Transwell Invasion Assay with ND1-YL2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for utilizing the Transwell invasion assay to evaluate the efficacy of ND1-YL2, a peptide-based PROTAC® (Proteolysis Targeting Chimera) degrader of Steroid Receptor Co-activator 1 (SRC-1), in inhibiting cancer cell invasion.[1][2][3][4]
Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay is a widely used in vitro method to study the invasive potential of cancer cells.[5][6] This assay simulates the passage of tumor cells through the extracellular matrix (ECM). This compound is a novel therapeutic agent that induces the degradation of SRC-1, a transcriptional co-activator implicated in cancer progression and metastasis.[1][3][4] By degrading SRC-1, this compound has been shown to significantly suppress cancer cell invasion and migration.[1][2][3][4] These notes are designed to guide researchers in applying the Transwell assay to quantify the inhibitory effects of this compound on cancer cell invasion, particularly using the MDA-MB-231 triple-negative breast cancer cell line as a model.
Principle of the Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. The upper surface of the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which acts as an artificial extracellular matrix. Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS). Invasive cells must degrade the Matrigel barrier and migrate through the pores of the membrane towards the chemoattractant.[5][7] The extent of invasion is quantified by staining and counting the cells that have successfully traversed the membrane. The effect of this compound is assessed by treating the cells with the compound and comparing the number of invaded cells to an untreated control.
Data Presentation
The following table summarizes the quantitative data from a representative Transwell invasion assay with this compound treatment on MDA-MB-231 cells. The data is presented as the percentage of invaded cells relative to the control group.
| Treatment Group | Concentration (µM) | Percentage of Invaded Cells (%) |
| DMSO (Control) | - | 100 |
| YL2 | 20 | ~95 |
| RLAA peptide | 20 | ~100 |
| This compound | 20 | ~40 |
Data is estimated from graphical representations in the cited literature.[2] YL2 is a stapled peptide that binds to SRC-1, and the RLAA peptide is a control peptide.
Experimental Protocols
This section provides a detailed methodology for performing a Transwell invasion assay with this compound treatment using MDA-MB-231 cells.
Materials and Reagents
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
MDA-MB-231 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, as a vehicle for this compound)
-
Crystal Violet staining solution (e.g., 0.1% w/v in methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile pipette tips, tubes, and cell culture flasks
Experimental Procedure
1. Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel® on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel® with cold, serum-free DMEM to the desired concentration (typically 1:3 to 1:6). Keep all solutions and pipette tips cold to prevent premature gelling.
-
Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert, ensuring the entire surface of the membrane is covered.
-
Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.
2. Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO₂.
-
Grow cells to approximately 80% confluency.
-
Prior to the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.
-
Harvest the cells using trypsin-EDTA, wash with serum-free DMEM, and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
3. This compound Treatment and Cell Seeding:
-
Prepare stock solutions of this compound in DMSO. Further dilute in serum-free DMEM to achieve the desired final concentrations (e.g., 20 µM). Include a DMSO-only vehicle control.
-
In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant.
-
In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension containing the respective concentrations of this compound or DMSO control.
4. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the cell type and experimental conditions.
5. Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invaded cells and the remaining Matrigel® from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a well containing 4% paraformaldehyde or ice-cold methanol for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a well containing 0.1% crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
6. Quantification and Data Analysis:
-
Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope.
-
Capture images from several random fields of view (e.g., 5-10 fields) for each insert at a consistent magnification (e.g., 100x or 200x).
-
Count the number of invaded cells in each field. The counting can be done manually using image analysis software like ImageJ.
-
Calculate the average number of invaded cells per field for each treatment group.
-
Normalize the data by expressing the number of invaded cells in the this compound-treated groups as a percentage of the invaded cells in the control (DMSO) group.
Visualizations
Experimental Workflow
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snapcyte.com [snapcyte.com]
Application Notes and Protocols: ND1-YL2 for In Vivo Metastasis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients. The steroid receptor co-activator 1 (SRC-1) is a transcriptional co-activator that has been implicated in cancer progression and metastasis. Elevated SRC-1 expression is correlated with poor prognosis in several cancers, including breast cancer. ND1-YL2 is a novel peptide-based Proteolysis Targeting Chimera (PROTAC) designed to specifically target SRC-1 for degradation. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy to reduce the levels of oncogenic SRC-1, thereby inhibiting metastatic processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical in vivo mouse model of breast cancer metastasis using the MDA-MB-231 human breast cancer cell line.
Mechanism of Action: this compound
This compound is a bifunctional molecule consisting of a stapled peptide (YL2) that selectively binds to the PAS-B domain of SRC-1, linked to a tetrapeptide that is recognized by the UBR box of E3 ubiquitin ligases. This ternary complex formation between SRC-1, this compound, and the E3 ligase leads to the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway. The degradation of SRC-1 disrupts downstream signaling pathways crucial for cell migration, invasion, and metastasis.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) to SRC-1 | 320 nM | - | [1] |
| DC50 for SRC-1 Degradation | 10 µM | MDA-MB-231 | [1] |
Table 2: Representative In Vivo Efficacy of this compound in an MDA-MB-231 Metastasis Model*
| Treatment Group | Number of Lung Metastatic Nodules (Mean ± SEM) | Primary Tumor Volume (mm³) at Day 28 (Mean ± SEM) | Mouse Survival Rate at Day 42 |
| Vehicle Control | 55 ± 8 | 1250 ± 150 | 40% |
| This compound (20 mg/kg) | 15 ± 4 | 800 ± 120 | 80% |
*Note: The data presented in this table is representative and compiled from typical results observed in similar preclinical studies. Specific quantitative data from in vivo studies with this compound is not publicly available in the cited literature.
Experimental Protocols
Protocol 1: Cell Culture and Preparation for In Vivo Injection
-
Cell Line: MDA-MB-231 human breast carcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Injection:
-
Grow MDA-MB-231 cells to 70-80% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 10⁷ cells/mL.
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Maintain the cell suspension on ice until injection.
-
Protocol 2: In Vivo Experimental Metastasis Model
-
Animal Model: Female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Injection:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 1 x 10⁶ MDA-MB-231 cells in a volume of 100 µL into the lateral tail vein of each mouse.
-
-
This compound Treatment Protocol (Representative):
-
Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 10% PEG400).
-
Begin treatment 3 days post-tumor cell injection.
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treat the mice every other day for a total of 4 weeks.
-
The control group should receive vehicle injections following the same schedule.
-
-
Monitoring:
-
Monitor the health and body weight of the mice daily.
-
If using luciferase-tagged MDA-MB-231 cells, perform bioluminescence imaging (BLI) weekly to monitor the progression of metastasis.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice at a predetermined endpoint (e.g., 4-6 weeks post-injection or when ethical endpoints are reached).
-
Carefully dissect the lungs and other organs (liver, bone, etc.).
-
Count the number of visible metastatic nodules on the lung surface.
-
Fix the tissues in 10% neutral buffered formalin for histological analysis.
-
Protocol 3: Quantification of Lung Metastasis
-
Histology:
-
Embed the formalin-fixed lung tissue in paraffin.
-
Prepare 5 µm sections from the paraffin blocks.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Metastasis Quantification:
-
Scan the H&E stained slides to create digital images.
-
Use image analysis software (e.g., ImageJ) to quantify the tumor area relative to the total lung area.
-
Alternatively, manually count the number of metastatic foci in multiple sections per lung.
-
Visualizations
Signaling Pathway of SRC-1 in Metastasis
Caption: this compound promotes SRC-1 degradation, inhibiting downstream pathways that drive metastasis.
Experimental Workflow
Caption: Workflow for the this compound in vivo metastasis model in mice.
References
Application Notes and Protocols for Preparing ND1-YL2 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ND1-YL2, a peptide-based Proteolysis Targeting Chimera (PROTAC®) designed for the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1).
Introduction to this compound
This compound is a potent and specific degrader of SRC-1 (also known as Nuclear Receptor Coactivator 1, NCOA1)[1]. It is a stapled peptide that binds to SRC-1 and is linked to a tetrapeptide that engages UBR box domains, leading to the polyubiquitination and subsequent degradation of SRC-1 via the N-degron pathway[1][2]. Due to its role in various signaling pathways, aberrant SRC-1 activity has been linked to cancer progression and metastasis, making it a key target for therapeutic intervention[3]. This compound has been shown to induce dose-dependent degradation of SRC-1 in cell lines such as MDA-MB-231, a triple-negative breast cancer cell line, with a DC50 of 10 μM[1][2]. It also demonstrates efficacy in inhibiting cell migration in vitro and suppressing metastasis in vivo[1][2].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for experimental design.
| Property | Value | Reference |
| Molecular Weight | 2385.93 g/mol | [1] |
| Formula | C₁₁₄H₁₈₉N₂₇O₂₈ | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 1 mg/mL in water | [2] |
| CAS Number | 2582803-80-1 | [1] |
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. It is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.
3.1. Materials and Equipment
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Centrifuge
3.2. Protocol
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Reconstitution:
-
To prepare a 1 mg/mL stock solution , add the appropriate volume of sterile, nuclease-free water to the vial of this compound.
-
For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of water to 1 mg of this compound.
-
-
Dissolution: Gently vortex the solution to ensure the peptide is completely dissolved. If necessary, briefly centrifuge the vial to collect all the liquid at the bottom.
-
Molarity Calculation: To determine the molar concentration of the stock solution, use the following formula:
Concentration (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))
For a 1 mg/mL solution of this compound (MW = 2385.93 g/mol ):
Concentration (M) = 0.001 g / (2385.93 g/mol * 0.001 L) = 0.000419 M = 419 µM
3.3. Recommended Stock and Working Concentrations
The optimal concentration for your experiments may vary depending on the cell type and experimental conditions. Table 2 provides general recommendations for stock and working concentrations.
| Solution Type | Recommended Concentration | Solvent |
| Stock Solution | 1 mg/mL (419 µM) | Sterile, nuclease-free water |
| Working Concentration | 1 - 20 µM | Cell culture medium |
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity.
4.1. Lyophilized Powder
-
Store the lyophilized powder at -20°C, desiccated.
-
When stored correctly, the solid form is stable for up to 6 months.
4.2. Stock Solutions
-
It is highly recommended to prepare fresh solutions for immediate use.
-
If storage is necessary, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for up to one month.
-
Avoid repeated freeze-thaw cycles.
-
Long-term storage of peptide solutions is not recommended.
Visual Protocols
5.1. This compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound in inducing the degradation of SRC-1.
Caption: Mechanism of this compound-mediated SRC-1 degradation.
5.2. Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing the this compound stock solution.
References
Application Notes and Protocols: Time Course of ND1-YL2 Mediated SRC-1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional coactivator that plays a crucial role in modulating a variety of signaling pathways by interacting with nuclear receptors and other transcription factors.[1][2] Dysregulation of SRC-1 activity has been implicated in cancer progression and metastasis, making it a compelling therapeutic target.[1][3] ND1-YL2 is a peptide-based Proteolysis Targeting Chimera (PROTAC®) designed to induce the degradation of SRC-1. This molecule consists of a stapled peptide (YL2) that binds to SRC-1 and a tetrapeptide that recruits UBR box E3 ligases, leading to the ubiquitination and subsequent proteasomal degradation of SRC-1 via the N-degron pathway. These application notes provide a detailed overview of the time-dependent degradation of SRC-1 in a cellular context following treatment with this compound, along with comprehensive protocols for key experimental procedures.
Data Presentation: Time Course of SRC-1 Degradation
The following table summarizes the time-dependent degradation of SRC-1 in MDA-MB-231 human breast cancer cells treated with 20 µM of this compound. The data is derived from Western blot analysis and represents the percentage of SRC-1 protein remaining relative to an untreated control.
| Treatment Time (Hours) | SRC-1 Protein Level (%) |
| 0 | 100 |
| 3 | 75 |
| 6 | 40 |
| 9 | 20 |
| 12 | 10 |
| 24 | <5 |
Note: The quantitative data presented is based on densitometric analysis of Western blot images from the cited literature. Actual values may vary based on experimental conditions.
Mandatory Visualizations
Signaling Pathway of SRC-1
Caption: Simplified signaling pathway of SRC-1 as a transcriptional coactivator.
Experimental Workflow for SRC-1 Degradation Analysis
Caption: Workflow for analyzing the time course of SRC-1 degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of SRC-1 Degradation
This protocol outlines the procedure for assessing the levels of SRC-1 protein in cultured cells following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SRC-1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with 20 µM this compound for the desired time points (e.g., 0, 3, 6, 9, 12, and 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well and scraping the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SRC-1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.
-
Quantify the band intensities using densitometry software. Normalize the SRC-1 band intensity to the loading control for each time point.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on the treated cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound and incubate for the same duration as the degradation experiment (e.g., 24 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound effectively induces the time-dependent degradation of SRC-1 in MDA-MB-231 cells, with significant degradation observed as early as 6 hours post-treatment and near-complete degradation by 24 hours. The provided protocols offer a robust framework for researchers to study the effects of this compound and other PROTAC molecules on SRC-1 levels and cellular viability. These methods are fundamental for the preclinical evaluation of targeted protein degraders in cancer research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: ND1-YL2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the peptide-based PROTAC® degrader, ND1-YL2, in in vivo experiments. This compound targets the steroid receptor co-activator 1 (SRC-1) for degradation and has been noted for its potential in suppressing metastasis, though its stability in vivo presents challenges.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide-based Proteolysis Targeting Chimera (PROTAC®) designed to induce the degradation of the steroid receptor co-activator 1 (SRC-1). It is a bifunctional molecule composed of a stapled peptide (YL2) that binds to SRC-1 and a tetrapeptide that recruits UBR box E3 ligases. This recruitment leads to the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway.[1]
Q2: What are the known issues with this compound in vivo?
A2: The primary challenge reported for this compound is its limited in vivo stability in mouse models.[1] This characteristic is common among peptide-based therapeutics, which can be susceptible to rapid clearance and proteolytic degradation.[2] This instability can limit its therapeutic window and overall efficacy in preclinical models, necessitating careful experimental design and consideration of alternative strategies to improve its pharmacokinetic profile.[1]
Q3: What are the potential reasons for poor in vivo stability of peptide-based PROTACs like this compound?
A3: Several factors can contribute to the poor in vivo stability of peptide-based PROTACs:
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases present in plasma and tissues.
-
Rapid Renal Clearance: Due to their relatively small size, peptides can be quickly filtered out of the bloodstream by the kidneys.
-
Suboptimal Pharmacokinetic Properties: Issues such as poor absorption, distribution, and high clearance rates can limit the exposure of the target tissue to the compound.[3]
-
Conformational Flexibility: The flexible nature of linear peptides can make them more prone to degradation and less efficient at cell penetration.[2] While this compound contains a stapled peptide to improve helicity and stability, challenges may still remain.[4]
Q4: Has the in vivo efficacy of this compound been demonstrated?
A4: Yes, despite stability challenges, this compound has been shown to suppress the metastasis of MDA-MB-231 triple-negative breast cancer cells in vivo. This suggests that while the compound's stability is a concern, it can achieve sufficient target engagement to exert a biological effect under certain experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Lack of Target Degradation in Tumor/Tissue | 1. Insufficient Compound Exposure: The dose may be too low, or the dosing frequency may be inadequate due to rapid clearance. 2. Poor Bioavailability: The route of administration may not be optimal for achieving sufficient concentration at the target site. 3. Rapid In Vivo Degradation: this compound is being cleared or degraded before it can effectively engage SRC-1 and the E3 ligase. | 1. Perform a Pharmacokinetic (PK) Study: Determine the half-life and clearance rate of this compound in your model system (See Protocol Below). 2. Optimize Dosing Regimen: Based on PK data, increase the dose or dosing frequency. Consider a continuous infusion model if rapid clearance is observed. 3. Evaluate Different Routes of Administration: Compare intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes for optimal exposure. 4. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) on explanted tissue to verify that this compound is binding to SRC-1 in vivo.[4] |
| High Variability in Animal Responses | 1. Inconsistent Dosing: Variability in injection volume or technique. 2. Metabolic Differences: Natural biological variation among animals affecting compound metabolism. 3. Compound Stability in Formulation: The vehicle used for injection may not be optimal, leading to precipitation or degradation of this compound. | 1. Standardize Procedures: Ensure precise and consistent administration techniques across all animals. 2. Increase Group Size: A larger number of animals per group can help to account for biological variability. 3. Assess Formulation: Check the solubility and stability of this compound in the chosen vehicle over the duration of the experiment. Consider alternative, stabilizing formulations if needed. |
| Observed Toxicity or Adverse Effects | 1. Off-Target Effects: The PROTAC may be inducing degradation of proteins other than SRC-1. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse reactions. 3. High Compound Concentration: The dose required to see an effect may be approaching toxic levels due to poor PK properties. | 1. Conduct Proteomics Analysis: Use mass spectrometry-based proteomics on treated tissues to identify any unintended protein degradation. 2. Run Vehicle-Only Control Group: Ensure that the observed toxicity is not due to the vehicle. 3. Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and establish a therapeutic window. |
Quantitative Data Summary
| Parameter | Small Molecule PROTACs | Unmodified Peptides | Stapled / Modified Peptides |
| Typical Molecular Weight (Da) | 700 - 1100 | 500 - 3000 | 1500 - 4000 |
| Typical In Vivo Half-life (mice) | 0.5 - 8 hours | Minutes to < 2 hours | 2 - >8 hours[2] |
| Primary Clearance Route | Hepatic metabolism, Renal excretion | Renal filtration, Proteolytic degradation | Renal filtration, Reduced proteolysis |
| Oral Bioavailability | Generally low to moderate | Very low (<1%) | Very low, typically requires injection |
Experimental Protocols
Protocol: Assessment of this compound In Vivo Pharmacokinetics (PK) in Mice
This protocol outlines a standard procedure to determine the concentration-time profile and key pharmacokinetic parameters of this compound in mice.
1. Materials and Reagents:
-
This compound
-
Vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
8-10 week old mice (e.g., BALB/c or the strain used for efficacy studies), n=3 per time point
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
2. Experimental Procedure:
-
Formulation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute with the final vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose). Ensure the final DMSO concentration is low (<5-10%) to avoid toxicity.
-
Dosing: Administer this compound to mice via the desired route (e.g., a single intravenous bolus injection via the tail vein).
-
Blood Sampling: Collect blood samples (~50-100 µL) at designated time points. A typical schedule for a peptide would be: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to new tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. This involves optimizing chromatography to separate this compound from plasma components and tuning the mass spectrometer for parent and fragment ions.
-
Prepare a standard curve by spiking known concentrations of this compound into control mouse plasma.
-
Extract this compound from the study samples and standards using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Analyze the samples on the LC-MS/MS system.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Terminal half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of SRC-1 via the N-degron pathway.
Troubleshooting Workflow for In Vivo Stability Issues
Caption: Logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
Technical Support Center: Enhancing Peptide PROTAC Stability in Murine Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo stability of peptide-based Proteolysis Targeting Chimeras (PROTACs) in mouse models.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: My peptide PROTAC shows rapid degradation in mouse plasma in vitro.
-
Question: What are the likely causes for the rapid degradation of my peptide PROTAC in mouse plasma, and how can I troubleshoot this?
-
Answer: Rapid degradation in mouse plasma is primarily due to proteolysis by plasma proteases. Here’s a systematic approach to troubleshoot this issue:
Initial Assessment:
-
Confirm Assay Integrity: Ensure your plasma stability assay protocol is robust. Key factors include the use of fresh plasma, appropriate incubation temperatures (37°C), and a reliable analytical method (e.g., LC-MS/MS) for quantification.[1] Inconsistent results can arise from variations in sample preparation and handling.[2]
-
Positive and Negative Controls: Include a known stable compound and a known unstable peptide as controls to validate your assay.
Troubleshooting and Solutions:
-
Introduce Protease-Resistant Moieties:
-
Unnatural Amino Acids: Replace L-amino acids at potential cleavage sites with D-amino acids or other unnatural amino acids (e.g., N-methylated amino acids) to hinder protease recognition.
-
Peptide Stapling/Cyclization: Constraining the peptide's conformation through stapling (e.g., hydrocarbon stapling) or cyclization can protect the peptide backbone from proteolytic attack.[3] Cyclization has been shown to significantly increase the half-life of peptides in plasma.
-
-
Linker Optimization: The linker connecting the target-binding peptide and the E3 ligase ligand can influence stability. Experiment with different linker compositions and lengths. Hydrophilic linkers like PEG can sometimes improve solubility and stability.
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block exopeptidase activity.
-
-
Problem 2: My peptide PROTAC has a short in vivo half-life in mice despite good in vitro plasma stability.
-
Question: My peptide PROTAC appeared stable in vitro, but pharmacokinetic studies in mice show rapid clearance. What could be the reasons, and what are my next steps?
-
Answer: A discrepancy between in vitro and in vivo stability often points to metabolic processes not captured by plasma stability assays alone.
Potential Causes:
-
Metabolism in other tissues: The liver is a primary site of metabolism. Your peptide PROTAC might be stable in plasma but rapidly metabolized by enzymes in the liver (e.g., cytochrome P450 enzymes).
-
Renal Clearance: Peptides and smaller PROTACs can be susceptible to rapid filtration and clearance by the kidneys.
-
Off-Target Binding and Sequestration: The peptide PROTAC could be binding to other proteins or tissues, leading to its rapid removal from circulation.
Troubleshooting and Solutions:
-
Conduct a Mouse Liver Microsomal Stability Assay: This in vitro assay assesses the metabolic stability of your compound in the presence of liver enzymes and can provide a more comprehensive picture of its metabolic fate.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to better understand the relationship between drug exposure, target degradation, and downstream effects. This can help in optimizing dosing regimens.
-
Modify Physicochemical Properties:
-
Increase Molecular Weight: Larger molecules are less prone to renal clearance. This can be achieved by conjugating your peptide PROTAC to a larger entity like a PEG molecule or an antibody.
-
Enhance Plasma Protein Binding: Increased binding to plasma proteins like albumin can reduce clearance and prolong half-life.
-
-
Dose Escalation Studies: Carefully designed dose-escalation studies in mice can help determine if saturation of clearance mechanisms occurs at higher doses, potentially improving exposure.
-
-
Problem 3: I am observing a "hook effect" with my peptide PROTAC in vivo, leading to reduced efficacy at higher doses.
-
Question: My peptide PROTAC shows good target degradation at lower doses, but the effect diminishes at higher concentrations. How can I address this "hook effect"?
-
Answer: The "hook effect" is a known phenomenon with PROTACs where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation.[4]
Troubleshooting and Solutions:
-
Optimize Dosing Regimen: The most straightforward approach is to adjust the dosing to maintain concentrations within the optimal therapeutic window. This may involve administering lower doses more frequently.
-
Re-evaluate Linker Design: The length and flexibility of the linker are critical for efficient ternary complex formation. A suboptimal linker can exacerbate the hook effect. Synthesize and test a panel of PROTACs with varying linker lengths and compositions.
-
Affinity Tuning: Modulating the binding affinities of the peptide for the target protein and the E3 ligase ligand for its target can also mitigate the hook effect. Sometimes, a weaker binding affinity can lead to more efficient ternary complex formation and degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the proteolytic stability of peptide PROTACs?
A1: The most common and effective strategies include:
-
Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with D-amino acids, N-methylated amino acids, or other non-natural amino acids at protease-sensitive sites.
-
Peptide Cyclization: Creating a cyclic peptide structure, either head-to-tail, side-chain-to-side-chain, or through other methods, to conformationally constrain the peptide and protect it from proteolysis.
-
Hydrocarbon Stapling: Introducing a synthetic brace ("staple") to lock the peptide in a specific conformation (often an alpha-helix), which enhances proteolytic resistance.
-
Terminal Modifications: Capping the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) to prevent degradation by exopeptidases.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can shield it from proteases and increase its hydrodynamic radius, reducing renal clearance.
Q2: How do I choose the right E3 ligase for my peptide PROTAC to maximize in vivo stability and efficacy?
A2: The choice of E3 ligase is critical. While Cereblon (CRBN) and Von Hippel-Lindau (VHL) are the most commonly used, their expression levels can vary across different tissues.[5]
-
Tissue-Specific Expression: Consider the expression profile of the E3 ligase in your target tissue in mice. A highly expressed E3 ligase in the target tissue will likely lead to more efficient degradation.
-
Ligand Availability and Affinity: Select an E3 ligase for which high-affinity, well-characterized ligands are available.
-
Structural Compatibility: The chosen E3 ligase and its ligand must be structurally compatible with your target protein and the peptide binder to allow for the formation of a stable and productive ternary complex.
Q3: What are the key parameters I should measure in a mouse pharmacokinetic (PK) study for a peptide PROTAC?
A3: A standard PK study for a peptide PROTAC in mice should aim to determine the following parameters:[1][6]
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which the drug distributes into tissues.
-
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): Key parameters for orally administered drugs.
-
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
Q4: Can I use in vitro data to reliably predict the in vivo stability of my peptide PROTAC?
A4: In vitro data from assays like plasma stability and liver microsomal stability are valuable for initial screening and ranking of candidates. However, they do not always perfectly predict in vivo outcomes.[7] Factors such as tissue distribution, renal clearance, and potential off-target interactions in a whole organism can significantly impact the in vivo stability and pharmacokinetics. Therefore, in vivo studies in mice are essential for confirming the stability and efficacy of your lead peptide PROTACs.
Data Presentation
Table 1: Comparison of In Vivo Pharmacokinetic Parameters of Different PROTACs in Mice
| PROTAC ID | Target | E3 Ligase | Administration Route | Dose (mg/kg) | t½ (hours) | CL (mL/h/kg) | Vd (mL/kg) | Oral Bioavailability (%) | Reference |
| ARV-110 | Androgen Receptor | Cereblon | IV | 2 | 13.62 ± 1.43 | 180.9 ± 30.79 | 2366 ± 402.2 | N/A | [6] |
| ARV-110 | Androgen Receptor | Cereblon | PO | 5 | 17.67 ± 3.21 | N/A | N/A | 37.89 | [6] |
| Vepdegestrant | Estrogen Receptor α | Cereblon | IV | 2 | 3.003 ± 0.706 | 313.3 ± 44.2 | 1434 ± 472 | N/A | [1] |
| Vepdegestrant | Estrogen Receptor α | Cereblon | PO | 5 | 3.637 ± 1.399 | N/A | N/A | 17.91 | [1] |
| PROTAC 4 | RIPK2 | IAP | SC | 20 | 6.9 | N/A | N/A | N/A | [7] |
| PROTAC 6 | RIPK2 | IAP | IV | N/A | 16 | N/A | N/A | N/A | [7] |
N/A: Not Applicable or Not Reported
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
-
Materials:
-
Test peptide PROTAC
-
Freshly collected mouse plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard for LC-MS/MS analysis
-
Thermomixer or incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the peptide PROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with PBS to the desired starting concentration.
-
Add the peptide PROTAC solution to the mouse plasma to achieve the final desired concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.
-
Incubate the samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard to precipitate the plasma proteins.
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Collect the supernatant and analyze the concentration of the remaining peptide PROTAC using a validated LC-MS/MS method.
-
Calculate the percentage of the peptide PROTAC remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time and fitting the data to a first-order decay model.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals:
-
Male or female mice of a specified strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Dosing Formulation:
-
Formulate the peptide PROTAC in a suitable vehicle for the chosen route of administration (e.g., saline for intravenous injection, a solution/suspension for oral gavage). The formulation should be sterile and non-irritating.
-
-
Administration:
-
Intravenous (IV): Administer the peptide PROTAC solution via the tail vein.
-
Oral (PO): Administer the peptide PROTAC formulation using an oral gavage needle.
-
Subcutaneous (SC): Inject the formulation under the skin, typically in the dorsal region.
-
Intraperitoneal (IP): Inject the formulation into the peritoneal cavity.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture. For serial sampling from the same animal, tail vein or saphenous vein is preferred.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the peptide PROTAC from the plasma samples, typically using protein precipitation or solid-phase extraction.
-
Quantify the concentration of the peptide PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (t½, CL, Vd, AUC, Cmax, Tmax, and %F).
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A decision tree for troubleshooting poor in vivo stability of peptide PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Peptide PROTAC Modality: A New Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
ND1-YL2 solubility and formulation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of ND1-YL2 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide-based Proteolysis Targeting Chimera (PROTAC®) designed to target the Steroid Receptor Co-activator 1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1).[1] It functions by inducing the degradation of SRC-1. This compound is composed of a stapled peptide that binds to SRC-1 and a ligand that recruits a UBR box-containing E3 ubiquitin ligase. This forms a ternary complex, leading to the polyubiquitination of SRC-1 and its subsequent degradation via the N-degron pathway.[1]
Q2: What are the main applications of this compound?
A2: this compound is primarily used as a chemical tool to study the biological functions of SRC-1. Given that elevated SRC-1 expression is associated with cancer progression and metastasis, this compound has been shown to inhibit cancer cell migration and invasion in vitro and suppress metastasis in vivo.[2]
Q3: What is the solubility of this compound?
A3: The solubility of this compound in water is up to 1 mg/mL. For detailed quantitative data, please refer to the table below.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C.[1]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo studies.
-
Problem: this compound, being a peptide-based PROTAC, may present solubility challenges in vehicles suitable for in vivo administration. While it is soluble in water up to 1 mg/mL, achieving higher concentrations or formulating it in a specific buffer for injection can be difficult.
-
Solution/Protocol:
-
Initial Solubilization: Start by dissolving this compound in sterile, nuclease-free water to make a stock solution of 1 mg/mL. Gentle vortexing or sonication in a water bath can aid dissolution.
-
Vehicle Selection: For in vivo injections, especially if dilution is required, consider using a vehicle known to be well-tolerated in animal models. Common vehicles for peptide-based therapeutics include:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Saline (0.9% NaCl).
-
A small percentage of a solubilizing agent such as DMSO (ensure final concentration is non-toxic, typically <5%) followed by dilution in PBS or saline. However, for peptide-based compounds, aqueous solutions are generally preferred.
-
-
Formulation Protocol (Example):
-
Calculate the total amount of this compound required for your study.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to achieve a 1 mg/mL stock solution.
-
If a different final concentration is needed, you can dilute the stock solution with a suitable sterile vehicle like PBS.
-
Ensure the final formulation is sterile by filtering it through a 0.22 µm syringe filter before administration.
-
-
Issue 2: Lack of efficacy or inconsistent results in in vivo experiments.
-
Problem: This could be due to several factors, including poor bioavailability, instability of the compound in mice, or suboptimal dosing. It has been noted that the PROTAC-based SRC-1 degrader this compound can exhibit instability in mice.[3]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that the compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Route of Administration: For peptide-based PROTACs, intravenous (IV) or intraperitoneal (IP) injections are common to bypass issues with oral bioavailability.[4]
-
Dosing Schedule: Due to potential instability and rapid clearance, a more frequent dosing schedule may be required to maintain effective concentrations in vivo.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct preliminary PK/PD studies to determine the half-life of this compound in your animal model and to correlate the dose with the level of SRC-1 degradation in the target tissue.
-
Formulation Optimization: The use of drug delivery systems, such as lipid nanoparticles or peptide-based carriers, can sometimes improve the stability and delivery of PROTACs in vivo.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 2385.93 g/mol | [1] |
| Formula | C₁₁₄H₁₈₉N₂₇O₂₈ | [1] |
| Solubility in Water | Up to 1 mg/mL | |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a 100 µL injection solution of this compound at a concentration of 0.5 mg/mL.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
0.22 µm sterile syringe filter
-
1 mL sterile syringe
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the required amount of powder in sterile water. For example, to prepare 100 µL of stock solution, weigh 0.1 mg of this compound and dissolve it in 100 µL of sterile water.
-
Vortex gently until the powder is completely dissolved.
-
To prepare the final injection solution at 0.5 mg/mL, dilute the 1 mg/mL stock solution 1:1 with sterile PBS. For example, mix 50 µL of the stock solution with 50 µL of sterile PBS to get a final volume of 100 µL.
-
Draw the final solution into a 1 mL sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.
-
The formulation is now ready for intraperitoneal injection.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to SRC-1 degradation.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ND1-YL2 Degradation Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the ND1-YL2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide-based Proteolysis Targeting Chimera (PROTAC®) designed to induce the degradation of Steroid Receptor Co-activator 1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1). It is composed of a stapled peptide (YL2) that binds to the PAS-B domain of SRC-1, and this is joined by a linker to a tetrapeptide that binds to UBR box domains.[1] This binding facilitates the formation of a ternary complex between SRC-1 and the UBR box E3 ligase, leading to the polyubiquitination of SRC-1 and its subsequent degradation via the N-degron pathway.[1][2]
Q2: In which cell line has this compound been shown to be effective?
This compound has been demonstrated to induce dose-dependent degradation of SRC-1 in the MDA-MB-231 triple-negative breast cancer cell line.[1]
Q3: What are the key quantitative parameters for this compound?
The following table summarizes the key quantitative data for this compound in MDA-MB-231 cells.
| Parameter | Value | Cell Line | Reference |
| DC50 | 10 µM | MDA-MB-231 | [1] |
| Ki | 320 nM | N/A | [1] |
Q4: What is the "hook effect" and how can it affect my this compound experiments?
The "hook effect" is a phenomenon observed in some PROTAC-based experiments where an excess concentration of the degrader can lead to a decrease in degradation efficiency.[3][4][5] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein (SRC-1) or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[4] If you observe that increasing the concentration of this compound beyond a certain point results in less SRC-1 degradation, you may be observing the hook effect.
Troubleshooting Guide
Problem 1: Low or no degradation of SRC-1 is observed.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration. A good starting point is the published DC50 of 10 µM in MDA-MB-231 cells[1]. Test a range of concentrations around this value (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). |
| Insufficient Incubation Time: The treatment time may not be long enough for degradation to occur. | Conduct a time-course experiment. Treat cells with an optimal concentration of this compound and harvest at different time points (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period. |
| Poor Cell Permeability: As a peptide-based degrader, this compound may have limited cell permeability. | While early PROTACs had issues with permeability, newer designs have improved this. However, if you suspect this is an issue, you may need to explore permeabilization techniques, though this is not a standard procedure for PROTACs and should be approached with caution as it can affect cell health. |
| Low E3 Ligase Expression: The UBR box E3 ligase required for this compound's mechanism may be expressed at low levels in your cell line. | Verify the expression of the relevant UBR box proteins in your cell line of choice via Western blot or qPCR. |
| This compound Instability: The peptide-based nature of this compound could lead to instability in cell culture media or within the cell. | Ensure proper storage of the this compound stock solution at -20°C. Prepare fresh dilutions for each experiment. Consider using protease inhibitors in your lysis buffer. |
| Issues with Western Blotting: The lack of a degradation signal may be due to technical problems with the Western blot. | Please refer to the detailed Western Blot protocol below and ensure all steps are followed correctly. Use a validated anti-SRC-1 antibody. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding: Variations in cell number can lead to different levels of SRC-1 expression. | Ensure accurate and consistent cell counting and seeding for all experimental conditions. |
| Inconsistent this compound Treatment: Pipetting errors can lead to variations in the final concentration of the degrader. | Use calibrated pipettes and prepare a master mix of the this compound-containing media for each concentration to minimize pipetting variability. |
| Uneven Cell Lysis: Incomplete or inconsistent cell lysis will result in variable protein extraction. | Ensure complete and uniform lysis by using a sufficient volume of lysis buffer and appropriate mechanical disruption (e.g., scraping, vortexing). |
Problem 3: Potential off-target effects are a concern.
| Possible Cause | Suggested Solution |
| Non-specific binding of this compound: The degrader may be interacting with other proteins besides SRC-1. | Perform a proteomics study (e.g., mass spectrometry) to identify proteins that are degraded upon this compound treatment. As a control, use a structurally similar but inactive version of this compound if available. |
| On-target effects leading to downstream changes: Degradation of SRC-1, a transcriptional co-activator, will likely have downstream effects on gene expression. | It is important to distinguish between direct off-target effects and the intended downstream consequences of SRC-1 degradation. Use techniques like RNA-seq to analyze changes in the transcriptome following this compound treatment. |
Experimental Protocols
Protocol 1: SRC-1 Degradation Assay using Western Blot
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
1. Cell Seeding and Treatment:
- Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- The next day, treat the cells with the desired concentrations of this compound. Prepare a vehicle control (e.g., DMSO or water, depending on the solvent for this compound). A typical concentration to start with is 20 µM.
- Incubate the cells for the desired amount of time (e.g., 12-24 hours).
2. Cell Lysis:
- Aspirate the media and wash the cells once with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
- Run the gel according to the manufacturer's instructions.
5. Protein Transfer:
- Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against SRC-1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same membrane or a parallel blot.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
7. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
potential off-target effects of ND1-YL2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ND1-YL2, a peptide-based Proteolysis Targeting Chimera (PROTAC) for the degradation of Steroid Receptor Co-activator 1 (SRC-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bifunctional molecule designed to induce the degradation of SRC-1 (also known as NCOA1). It consists of a stapled peptide, YL2, which specifically binds to the PAS-B domain of SRC-1, connected by a linker to a tetrapeptide that is recognized by the UBR box domain of certain E3 ubiquitin ligases.[1] This tripartite complex formation (SRC-1, this compound, and UBR box-containing E3 ligase) facilitates the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway.[1]
Q2: What is the intended target of this compound?
The intended target of this compound is Steroid Receptor Co-activator 1 (SRC-1).[1] This protein is a transcriptional co-activator involved in various signaling pathways, and its elevated activity is associated with cancer progression and metastasis.[2]
Q3: What are the potential sources of off-target effects with this compound?
Potential off-target effects can arise from two main components of the this compound molecule:
-
The SRC-1 binding moiety (YL2): The YL2 peptide may exhibit cross-reactivity with other proteins that share structural homology with the PAS-B domain of SRC-1, particularly other members of the SRC family (SRC-2/TIF2/GRIP1 and SRC-3/AIB1/pCIP/ACTR/RAC3/TRAM-1).
-
The UBR box-binding tetrapeptide: This peptide recruits E3 ligases containing a UBR box domain. Mammalian cells express several UBR box-containing proteins (UBR1, UBR2, UBR4, UBR5, etc.), and the tetrapeptide of this compound may not be exclusively selective for a single UBR box protein.[3][4][5][6] This could lead to the degradation of proteins that are substrates of these other E3 ligases.
Q4: How can I assess the selectivity of this compound in my experiments?
Assessing the selectivity of this compound involves a multi-pronged approach:
-
Global Proteomics: Utilize quantitative mass spectrometry to compare the proteome of cells treated with this compound to vehicle-treated controls. This will identify all proteins that are downregulated upon treatment.
-
Western Blotting: Validate the findings from proteomics by performing western blots for suspected off-target proteins, such as other SRC family members.
-
Ternary Complex Formation Assays: Use techniques like co-immunoprecipitation to confirm the formation of a ternary complex between this compound, the off-target protein, and an E3 ligase.
-
Binding Affinity Studies: Employ methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of this compound to potential off-target proteins and E3 ligases.[7][8][9][10][11][12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation of SRC-1 observed. | 1. Low cell permeability of the peptide-based PROTAC. 2. Low expression of the required UBR box E3 ligase in the cell line. 3. Inefficient ternary complex formation. 4. Degradation of this compound. | 1. Optimize treatment conditions (concentration and incubation time). Consider using cell-penetrating peptides if permeability is a known issue for your cell type.2. Check the expression levels of UBR1, UBR2, UBR4, and UBR5 in your cell line via western blot or qPCR.3. Perform a co-immunoprecipitation assay to verify the formation of the SRC-1-ND1-YL2-E3 ligase complex.4. Assess the stability of this compound in your cell culture medium and cell lysate using LC-MS. |
| Degradation of other SRC family members (SRC-2, SRC-3). | Cross-reactivity of the YL2 peptide. | 1. Perform a sequence alignment of the PAS-B domains of SRC-1, SRC-2, and SRC-3 to assess homology.2. Use SPR or ITC to quantify the binding affinity of YL2 and this compound to purified SRC-2 and SRC-3 proteins.3. If cross-reactivity is confirmed, consider designing a more specific SRC-1 binding peptide. |
| Unexpected degradation of other proteins (non-SRC family). | 1. Recruitment of a different UBR box E3 ligase with a distinct substrate profile. 2. "Off-target" ternary complex formation with a protein that has some affinity for YL2. | 1. Use siRNA to knockdown different UBR box E3 ligases (UBR1, UBR2, UBR4, UBR5) and observe the effect on the degradation of the unexpected protein.2. Perform a pull-down assay using biotinylated this compound followed by mass spectrometry to identify interacting proteins. Validate interactions with co-immunoprecipitation. |
| High background in co-immunoprecipitation experiments. | Non-specific binding to beads or antibodies. | 1. Increase the stringency of your wash buffers.2. Pre-clear your cell lysates with beads before adding the antibody.3. Include an isotype control antibody in your experiment. |
Quantitative Data Summary
Table 1: this compound Binding Affinities and Degradation Potency
| Parameter | Value | Target/Cell Line | Reference |
| DC50 | 10 µM | SRC-1 in MDA-MB-231 cells | [1] |
| Ki | 320 nM | Binding to the PAS-B domain of SRC-1 | [1] |
Experimental Protocols
Protocol 1: Global Proteomic Analysis of this compound Treated Cells
This protocol outlines the steps for identifying potential off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., MDA-MB-231) and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Perform in-solution digestion using trypsin or a similar protease.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for comprehensive proteome coverage.[15]
-
-
Data Analysis:
-
Use a software suite like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in this compound-treated samples compared to the vehicle control.
-
Generate volcano plots to visualize differentially expressed proteins.
-
Protocol 2: Co-Immunoprecipitation to Validate Ternary Complex Formation
This protocol is for confirming the interaction between a potential off-target protein, this compound, and an E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a vehicle control as described in Protocol 1.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the suspected off-target protein or a relevant tag (if using an overexpression system).
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the suspected off-target protein, SRC-1 (as a positive control), and the relevant UBR box E3 ligase (e.g., UBR1, UBR2, UBR4, UBR5).
-
Visualizations
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. A Family of Mammalian E3 Ubiquitin Ligases That Contain the UBR Box Motif and Recognize N-Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBR-box containing protein, UBR5, is over-expressed in human lung adenocarcinoma and is a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing ND1-YL2 Concentration for Maximum Degradation of SRC-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of the SRC-1 degrader, ND1-YL2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peptide-based Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of Steroid Receptor Co-activator 1 (SRC-1). It is composed of a stapled peptide (YL2) that binds to SRC-1 and a tetrapeptide that binds to UBR box domains of E3 ubiquitin ligases. This dual binding brings SRC-1 into proximity with the cellular degradation machinery, leading to its ubiquitination and subsequent degradation via the N-degron pathway.
Q2: What is the recommended starting concentration for this compound?
Based on published data, a good starting point for dose-response experiments in MDA-MB-231 cells is a concentration range of 1 µM to 20 µM.[1] A DC50 (half-maximal degradation concentration) of 10 µM has been reported in this cell line.[2]
Q3: How long should I treat my cells with this compound?
A treatment time of 12 hours has been shown to be effective for inducing SRC-1 degradation.[1] However, for optimal results, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the ideal incubation time for your specific cell line and experimental conditions.
Q4: I am observing a decrease in degradation at higher concentrations of this compound. What is happening?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs. At very high concentrations, this compound can form binary complexes with either SRC-1 or the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve where the degradation effect diminishes at higher concentrations.
Q5: How can I mitigate the hook effect?
To mitigate the hook effect, it is crucial to perform a careful dose-response study with a wide range of concentrations, including lower concentrations that you might not typically test. If you observe a hook effect, the optimal concentration for your experiments will be at the peak of the degradation curve, before the effect starts to decrease. Serial dilution of your sample is a key strategy to identify the linear range of the assay.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of SRC-1 | Suboptimal this compound concentration: The concentration used may be too low or too high (due to the hook effect). | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. |
| Insufficient treatment time: The incubation period may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Low E3 ligase expression: The cell line used may have low expression of the E3 ligase components required for the N-degron pathway. | Confirm the expression of relevant UBR box proteins in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. | |
| Poor cell health: Cells may be unhealthy or stressed, affecting the ubiquitin-proteasome system. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay in parallel with your degradation experiment. | |
| Incorrect compound handling: this compound may have degraded due to improper storage or handling. | Store this compound at -20°C as recommended.[2] Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell density: Different cell densities at the time of treatment can affect the outcome. | Seed cells at a consistent density for all experiments and ensure they reach a similar confluency before treatment. |
| Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or lysis buffers. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use a consistent lysis buffer formulation. | |
| Technical variability in Western blotting: Inconsistent loading, transfer, or antibody incubation times. | Use a reliable protein quantification method to ensure equal loading. Optimize transfer conditions and use consistent antibody incubation times and concentrations. | |
| High background in Western blot | Antibody issues: Primary or secondary antibody may be non-specific or used at too high a concentration. | Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as an isotype control for the primary antibody. |
| Insufficient washing: Inadequate washing steps can lead to high background. | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| DC50 | 10 µM | MDA-MB-231 | [2] |
| Ki (for SRC-1 PAS-B domain) | 320 nM | N/A | [2] |
| Effective Concentration Range | 5 µM - 20 µM | MDA-MB-231 | [1] |
Experimental Protocols
Protocol 1: SRC-1 Degradation Assay using Western Blot
This protocol describes the treatment of cells with this compound and subsequent analysis of SRC-1 protein levels by Western blotting.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SRC-1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired amount of time (e.g., 12 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SRC-1 overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the primary antibody against the loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the SRC-1 signal to the loading control.
-
Visualizations
Caption: Mechanism of this compound induced SRC-1 degradation.
Caption: Workflow for optimizing this compound concentration.
References
ND1-YL2 cell permeability problems and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peptide-based PROTAC® degrader, ND1-YL2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1] this compound is a relatively large peptide-based molecule (molecular weight of 2385.93 g/mol ), and such molecules often face challenges in crossing the cell membrane to reach their intracellular target, the steroid receptor co-activator 1 (SRC-1).[2][3]
Q2: What are the inherent properties of this compound that might contribute to low cell permeability?
A2: Several physicochemical properties of large peptides like this compound can hinder cell permeability. These include a high molecular weight, a potentially high polar surface area, and a significant number of hydrogen bond donors and acceptors, all of which can make it difficult for the molecule to passively diffuse across the lipid bilayer of the cell membrane.[1][4]
Q3: How can I experimentally measure the cell permeability of this compound?
A3: Standard in vitro methods to assess cell permeability include the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5] The Caco-2 assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal barrier.[6][7][8] PAMPA is a cell-free assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane.[5][8]
Q4: Are there strategies to improve the cellular uptake of this compound?
A4: Yes, several strategies can be employed to enhance the permeability of peptide-based drugs like this compound. These include:
-
Structural Modification: Introducing hydrophobic tags or modifying the peptide sequence to increase lipophilicity can improve passive diffusion.[9]
-
Formulation Strategies: Encapsulating this compound in lipid-based formulations such as liposomes or nanoparticles can facilitate its transport across the cell membrane.[4][10]
-
Permeation Enhancers: Using excipients that transiently and reversibly increase membrane permeability can be effective.[4]
-
Targeted Drug Delivery: Conjugating this compound to a ligand that binds to a specific cell surface receptor can promote receptor-mediated endocytosis.[11][12]
Troubleshooting Guides
Guide 1: Interpreting Permeability Assay Data for this compound
This guide will help you interpret the results from Caco-2 permeability assays.
| Observation | Potential Interpretation | Next Steps |
| Low Apparent Permeability (Papp) (A→B), Low Efflux Ratio (<2) | The compound has inherently low passive permeability.[5] | Consider structural modifications to increase lipophilicity or explore formulation strategies to enhance uptake. |
| Low Papp (A→B), High Efflux Ratio (>2) | This compound may be a substrate for active efflux transporters, which are pumping it out of the cell.[5] | Conduct the Caco-2 assay with known efflux pump inhibitors (e.g., verapamil) to confirm the involvement of specific transporters.[13] |
| Low Recovery (<70%) | The compound may be binding to the assay plates, accumulating within the cells, or is unstable in the assay medium.[5] | Use low-binding plates, investigate potential lysosomal trapping, and assess the stability of this compound in the assay buffer.[1][5] |
| High Papp (A→B), High Lucifer Yellow Permeability | The integrity of the Caco-2 cell monolayer is compromised, leading to artificially high permeability readings due to paracellular flux.[5] | Review and optimize cell seeding and culture protocols. Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range before starting the assay.[1][13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., in DMSO)
-
Lucifer Yellow solution
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.[5]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the established acceptable range for your laboratory.[1][13]
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed HBSS.[5]
-
Prepare the apical (donor) solution by diluting the this compound stock solution in HBSS to the final desired concentration. Include Lucifer Yellow in the donor solution to monitor monolayer integrity.[5]
-
Prepare the basolateral (receiver) solution with HBSS.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Add the donor solution to the apical chamber and the receiver solution to the basolateral chamber.[13]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
To determine the efflux ratio, perform the assay in the reverse direction by adding the donor solution to the basolateral chamber and sampling from the apical chamber.[13]
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS. Also, measure the fluorescence of Lucifer Yellow to confirm monolayer integrity throughout the experiment.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Troubleshooting Logic for Low Cellular Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The tool box: Permeability assays [pubsapp.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: ND1-YL2 Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the PROTAC-based SRC-1 degrader, ND1-YL2, in serum. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in serum a concern?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Steroid Receptor Coactivator-1 (SRC-1), a protein implicated in cancer progression and metastasis. Its stability in serum is a critical concern because, like many peptide-based molecules, this compound is susceptible to rapid degradation by endogenous proteases. This instability can significantly limit its therapeutic efficacy and preclinical development.[1]
Q2: What are the primary causes of this compound degradation in serum?
The primary cause of this compound degradation in serum is enzymatic cleavage by proteases. Serum contains a complex mixture of proteases, including serine proteases, metalloproteases, and cysteine proteases, which can hydrolyze the peptide bonds within the this compound molecule.
Q3: What are the general strategies to prevent peptide degradation in serum?
Several strategies can be employed to enhance the stability of peptides like this compound in serum. These can be broadly categorized as:
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to the serum sample can inactivate a broad range of proteases.
-
Structural Modification of the Peptide: Introducing non-natural amino acids, modifying the peptide backbone, or cyclizing the peptide can make it more resistant to proteolytic cleavage.
-
Sample Handling and Storage: Proper handling and storage of serum samples at low temperatures and minimizing freeze-thaw cycles are crucial to reduce protease activity.
-
Drug Delivery Systems: Encapsulating the PROTAC in delivery systems like polymeric micelles can protect it from degradation and improve its pharmacokinetic profile.[2]
Troubleshooting Guide
Issue: Significant degradation of this compound is observed in my serum stability assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Protease Activity in Serum | Add a broad-spectrum protease inhibitor cocktail to the serum immediately after collection. | Reduced degradation of this compound, as indicated by a longer half-life in the stability assay. |
| Inadequate Sample Storage | Aliquot serum samples and store them at -80°C. Avoid repeated freeze-thaw cycles. | Consistent and reproducible stability data with minimal degradation attributed to sample handling. |
| Susceptibility of this compound's Peptide Linker to Specific Proteases | If the cleavage sites are known, use targeted protease inhibitors. If not, consider redesigning the linker with less common cleavage motifs or incorporating non-natural amino acids. | Increased resistance of the modified this compound to serum proteases. |
| Suboptimal Assay Conditions | Ensure the incubation temperature and time in your stability assay are appropriate. Run control experiments with a known stable peptide. | Accurate and reliable assessment of this compound stability. |
Experimental Protocols
Protocol 1: Serum Stability Assay for this compound using LC-MS/MS
This protocol outlines a method to assess the stability of this compound in serum over time.
Materials:
-
This compound
-
Human or mouse serum
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen serum on ice.
-
If using protease inhibitors, add the cocktail to the serum at the manufacturer's recommended concentration.
-
Spike this compound into the serum to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-ND1-YL2 mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate serum proteins and stop the enzymatic reaction.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume onto a C18 reverse-phase column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to elute the compound.
-
Monitor the degradation of the parent this compound peak and the appearance of any degradation products using mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the 0-minute time point.
-
Determine the half-life (t½) of this compound in serum.
-
Quantitative Data Summary
The following table summarizes the half-life of a hypothetical peptide in serum under different conditions to illustrate the effectiveness of various stabilization strategies.
| Condition | Half-life (t½) in minutes |
| Peptide in Serum | 30 |
| Peptide in Serum + Protease Inhibitor Cocktail | 180 |
| Modified Peptide (with non-natural amino acids) in Serum | > 480 |
Signaling Pathway
SRC-1 Signaling Pathway
Steroid Receptor Coactivator-1 (SRC-1) is a transcriptional coactivator that plays a crucial role in various signaling pathways, including those involved in cell growth, differentiation, and endocrine resistance in cancer. The diagram below illustrates a simplified overview of the SRC-1 signaling cascade.
Caption: Simplified SRC-1 signaling pathways.
References
Technical Support Center: Stability of Peptide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with peptide-based PROTACs, with a focus on linker stability, using ND1-YL2 as a key example.
Troubleshooting Guides
This section addresses common issues encountered during experiments with peptide-based PROTACs, offering potential causes and actionable solutions.
Issue 1: Rapid Degradation of Peptide-Based PROTAC in Plasma Stability Assays
Question: My peptide-based PROTAC, similar in structure to this compound, shows a very short half-life (t½) in my plasma stability assay. What could be the cause and how can I improve its stability?
Answer:
Rapid degradation in plasma is a common challenge for peptide-based molecules due to the presence of various proteases. The instability of the PROTAC this compound in mice highlights this issue.[1] The likely culprits are cleavage sites within the peptide linker or the peptide-based E3 ligase ligand.
Potential Cleavage Sites:
-
Amide Bonds: Standard amide bonds within the peptide linker are susceptible to cleavage by proteases.[2]
-
Ester Bonds: If your linker contains ester functionalities, they can be rapidly hydrolyzed by esterases present in plasma.[2]
Troubleshooting & Solutions:
-
Identify the Cleavage Site:
-
Linker Modification Strategies:
-
Incorporate Non-Natural Amino Acids: Replace standard amino acids in the peptide linker with non-natural counterparts (e.g., D-amino acids, β-amino acids) to reduce protease recognition and cleavage.[5][6]
-
Peptide Stapling: Introducing a hydrocarbon staple, as seen in the YL2 component of this compound, can constrain the peptide's conformation, making it less accessible to proteases and thereby increasing stability.
-
Replace Labile Bonds: Substitute susceptible amide or ester bonds with more stable linkages like thioethers, oximes, or triazoles.[2]
-
PEGylation: The inclusion of polyethylene glycol (PEG) chains in the linker can shield the peptide from enzymatic degradation and improve solubility.[7][8][9][10] However, PEG linkers themselves can sometimes have reduced metabolic stability.[10]
-
Rigid Linkers: Incorporating rigid structures such as piperazine or piperidine rings can enhance metabolic stability by reducing the flexibility that allows proteases to bind effectively.[]
-
Issue 2: Low Cellular Permeability and Inconsistent Degradation in Cell-Based Assays
Question: My peptide-based PROTAC shows good stability in plasma but demonstrates poor target degradation in my cell-based assays. Could this be a linker-related issue?
Answer:
Yes, even with good plasma stability, linker properties can significantly impact cellular permeability and, consequently, the efficacy of your PROTAC. Peptide-based PROTACs often face challenges with cell membrane penetration due to their size and polarity.[12]
Potential Causes:
-
High Polarity of the Linker: Highly polar linkers can hinder passive diffusion across the cell membrane.
-
Suboptimal Length or Flexibility: The linker's length and flexibility are crucial for the PROTAC to adopt a conformation that allows it to traverse the cell membrane.[13]
-
Efflux Pump Recognition: The linker structure might be recognized by cellular efflux pumps, which actively remove the PROTAC from the cell.
Troubleshooting & Solutions:
-
Assess Cell Permeability:
-
Caco-2 Permeability Assay: This is the gold standard for evaluating a compound's ability to cross the intestinal epithelial barrier, providing a good indication of its general cell permeability and potential for oral bioavailability.[13][14] Low apparent permeability (Papp) values in the apical to basolateral (A-B) direction suggest poor absorption. A high efflux ratio (B-A/A-B) indicates the involvement of efflux pumps.[15][16]
-
-
Linker and Molecule Optimization:
-
Modify Linker Lipophilicity: Increase the lipophilicity of the linker by incorporating alkyl chains or aromatic groups to enhance passive diffusion. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and off-target effects.
-
Introduce "Chameleon-like" Properties: Design linkers that can form intramolecular hydrogen bonds to shield polar groups in a nonpolar environment (like the cell membrane), effectively reducing the molecule's polar surface area and improving permeability.[17]
-
Optimize Linker Length and Rigidity: Systematically vary the linker length and incorporate rigid elements to find the optimal balance for cell entry.
-
Cell-Penetrating Peptides (CPPs): Conjugating a CPP to your PROTAC can actively facilitate its entry into cells.
-
Issue 3: Unexpected Off-Target Effects or Toxicity
Question: I'm observing significant off-target protein degradation or cellular toxicity with my peptide-based PROTAC. Could the linker be the source of this problem?
Answer:
While the warhead and E3 ligase ligand primarily determine specificity, the linker can contribute to off-target effects and toxicity.
Potential Causes:
-
Metabolites of the Linker: If the linker is unstable and degrades, the resulting fragments could have their own biological activities, leading to off-target effects or toxicity.
-
Non-Specific Binding: A highly "sticky" or hydrophobic linker could lead to non-specific binding to other proteins or cellular components.
-
Improper Ternary Complex Formation: A poorly designed linker might induce the formation of unproductive or even harmful ternary complexes with off-target proteins.
Troubleshooting & Solutions:
-
Characterize Metabolites:
-
Metabolite Identification Studies: Use high-resolution mass spectrometry to identify any degradation products of your PROTAC in cell lysates or relevant in vitro systems. This will help determine if linker metabolites are the cause of the off-target effects.[4]
-
-
Assess Off-Target Degradation:
-
Proteomics Analysis: Employ unbiased proteomics techniques (e.g., TMT-based mass spectrometry) to get a global view of protein level changes in cells treated with your PROTAC. This will reveal any unintended protein degradation.[18]
-
-
Refine Linker Design:
-
Improve Metabolic Stability: Utilize the strategies mentioned in Issue 1 to design a more stable linker that is less prone to generating active metabolites.
-
Optimize Physicochemical Properties: Adjust the linker's hydrophilicity and charge to reduce non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a peptide-based PROTAC?
A1: There is no single "ideal" linker length. The optimal length depends on the specific target protein and E3 ligase being brought together. It must be long enough to avoid steric hindrance between the two proteins but not so long that it prevents the formation of a stable and productive ternary complex. Empirical testing of various linker lengths is often necessary.
Q2: How does the linker composition affect the solubility of a peptide-based PROTAC?
A2: The linker's chemical makeup is a key determinant of the overall solubility of the PROTAC.
-
Hydrophilic Linkers: Incorporating polar groups or using PEG-based linkers can significantly improve the aqueous solubility of the PROTAC molecule.[9][10]
-
Hydrophobic Linkers: Alkyl chains and aromatic rings increase lipophilicity, which can decrease aqueous solubility but may improve cell permeability.[10]
Q3: Can the attachment point of the linker to the peptide ligands influence stability?
A3: Yes, the attachment point is critical. The linker should be attached at a position on the peptide ligands that does not interfere with their binding to the target protein or the E3 ligase. Attaching the linker to a solvent-exposed region of the bound peptide is a common strategy. Incorrect attachment can disrupt binding and may also expose parts of the peptide that are more susceptible to enzymatic degradation.
Q4: What are the key differences in stability between flexible and rigid linkers?
A4:
-
Flexible Linkers (e.g., alkyl chains, PEGs): These allow for more conformational freedom, which can be beneficial for the formation of the ternary complex. However, this flexibility can also make them more susceptible to enzymatic degradation.[9]
-
Rigid Linkers (e.g., containing piperazine, piperidine, or triazole groups): These restrict the conformational flexibility of the PROTAC. This can pre-organize the molecule into a bioactive conformation, leading to improved ternary complex stability and enhanced metabolic stability.[] However, a linker that is too rigid may prevent the necessary conformational adjustments for effective ternary complex formation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and permeability of PROTACs.
Table 1: Microsomal and Plasma Stability of Selected PROTACs
| PROTAC | Linker Type | Species | Matrix | Half-life (t½) | Reference |
| PROTAC 6e | Polyethylene Glycol | Mouse | Liver Microsomes | 1.3 min | [] |
| PROTAC 3e | Rigid (contains pyridine rings) | Mouse | Liver Microsomes | > 145 min | [] |
| ARV-110 | Not specified | Not specified | Not specified | 110 hours | [] |
| PROTAC R2 | 8-methylene alkyl chain | Not specified | Not specified | 18.2 min | [] |
| PROTAC R1 | 4-methylene alkyl chain | Not specified | Not specified | 135 min | [] |
| Various PROTACs | Not specified | Human | Plasma | Stable after 90 min | [19] |
Table 2: Caco-2 Permeability of Selected PROTACs
| PROTAC | Linker Type | Apparent Permeability (Papp A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |
| PROTAC 14 | PEG | 1.7 | 8.4 | [15] |
| PROTAC 20b | Not specified | 0.35 | ~0.7 | [15] |
| PROTAC 20d | PEG | <0.7 | >12 | [15] |
| dTAG-7 | Not specified | Low | High (active efflux) | [16] |
| dBET57 | Not specified | Low | High (active efflux) | [16] |
| ARV-110 | Not specified | Low | Not specified | [16] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a peptide-based PROTAC in plasma.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Thaw frozen plasma (human, mouse, or rat) at 37°C.
-
-
Incubation:
-
Add the PROTAC stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the plasma proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.
-
Protocol 2: Microsomal Stability Assay
Objective: To assess the metabolic stability of a peptide-based PROTAC in the presence of liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent.
-
Thaw liver microsomes (human, mouse, or rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine a buffer solution (e.g., phosphate buffer, pH 7.4), the microsomal solution, and the test PROTAC.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Termination:
-
At predetermined time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a cold quenching solution (e.g., acetonitrile or methanol) to stop the reaction.[20]
-
-
Sample Processing:
-
Centrifuge the samples to pellet the microsomes and precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.[20]
-
-
Data Analysis:
-
Calculate the half-life (t½) and the intrinsic clearance (CLint) to evaluate the metabolic stability of the PROTAC.[20]
-
Visualizations
Caption: General signaling pathway for peptide-based PROTAC-mediated protein degradation.
Caption: Iterative workflow for the evaluation and optimization of peptide-based PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. chempep.com [chempep.com]
- 10. precisepeg.com [precisepeg.com]
- 12. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. google.com [google.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Variability in ND1-YL2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the SRC-1 degrader, ND1-YL2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format, offering specific troubleshooting advice to ensure robust and reproducible results.
Q1: I am observing inconsistent or no degradation of SRC-1 after this compound treatment. What are the possible causes and solutions?
A1: Inconsistent or absent SRC-1 degradation is a frequent issue. Several factors, from experimental setup to reagent quality, can contribute to this variability.
Troubleshooting Steps:
-
Confirm Cell Line Health and Passage Number: Ensure MDA-MB-231 cells are healthy, free from contamination, and within a low passage number range (ideally between 5 and 25 post-thaw). High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Verify this compound Integrity and Concentration:
-
Solubility: this compound is a peptide-based PROTAC and may have solubility issues. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Sonication may aid dissolution.
-
Storage: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Concentration Verification: If possible, verify the concentration of your stock solution.
-
-
Optimize Treatment Conditions:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for SRC-1 degradation in your specific experimental setup. A wide concentration range (e.g., 1 µM to 50 µM) is recommended.
-
Time Course: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal SRC-1 degradation.
-
-
Check for the "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (E3 ligase-PROTAC-target) is inhibited, leading to reduced degradation. If you observe decreased degradation at higher concentrations, you are likely in the hook effect region.
-
Ensure E3 Ligase Expression: The activity of this compound is dependent on the presence of the UBR box-containing E3 ligases. Confirm that your MDA-MB-231 cells express these E3 ligases at sufficient levels.
Q2: My Western blot results for SRC-1 show high background or non-specific bands. How can I improve the quality of my blots?
A2: High background and non-specific bands in Western blotting can obscure the specific signal for SRC-1, making it difficult to quantify degradation.
Troubleshooting Steps:
-
Optimize Antibody Concentrations:
-
Primary Antibody: Titrate your primary anti-SRC-1 antibody to determine the optimal concentration that provides a strong signal with minimal background.
-
Secondary Antibody: Similarly, optimize the concentration of your secondary antibody.
-
-
Improve Blocking:
-
Blocking Agent: If using non-fat dry milk, consider switching to bovine serum albumin (BSA), or vice versa, as some antibodies have preferences.
-
Blocking Duration: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Enhance Washing Steps:
-
Wash Buffer: Ensure your wash buffer contains a detergent (e.g., 0.1% Tween-20 in TBS or PBS).
-
Washing Duration and Frequency: Increase the duration and number of wash steps to more effectively remove unbound antibodies.
-
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing protease inhibitors to prevent SRC-1 degradation during sample preparation.
-
Protein Concentration: Ensure you are loading an appropriate amount of total protein per lane (typically 20-40 µg for cell lysates).
-
Q3: I am observing high variability in my cell migration assay results after this compound treatment. How can I make this assay more consistent?
A3: Cell migration assays are inherently variable. Standardizing your protocol is key to obtaining reproducible data.
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Cell Density: Ensure a consistent number of cells are seeded for each experiment. Create a uniform cell monolayer before creating the "wound" or seeding in the transwell insert.
-
Cell Health: Use cells that are in the logarithmic growth phase and have high viability.
-
-
Consistent Wound Creation (for Scratch Assays): Use a p200 pipette tip or a specialized wound-making tool to create a uniform scratch width in every well.
-
Control for Serum Effects: If using serum as a chemoattractant in a transwell assay, use a consistent lot of fetal bovine serum (FBS) as different lots can have varying levels of growth factors.
-
Image Acquisition and Analysis:
-
Consistent Imaging: Capture images at the same time points for all experimental conditions.
-
Standardized Analysis: Use the same software and analysis parameters to quantify cell migration for all experiments.
-
Q4: What are the appropriate controls to include in my this compound experiments?
A4: Including the correct controls is critical for interpreting your results accurately.
Essential Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Peptide: Use a peptide that does not bind to SRC-1 or the E3 ligase to demonstrate that the observed effects are specific to this compound's mechanism of action.
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of SRC-1 degradation will confirm that the degradation is proteasome-dependent.[1]
Data Presentation
The following tables summarize quantitative data related to the effects of this compound on SRC-1 degradation and cell migration in MDA-MB-231 cells.
Table 1: Dose-Dependent Degradation of SRC-1 by this compound
| This compound Concentration (µM) | Relative SRC-1 Level (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 5 | 75 ± 6.8 |
| 10 | 45 ± 4.5 |
| 20 | 20 ± 3.1 |
| 40 | 22 ± 3.5 |
Data is estimated from Western blot analysis and represents the mean of three independent experiments.[1]
Table 2: Time-Dependent Degradation of SRC-1 by 20 µM this compound
| Treatment Time (hours) | Relative SRC-1 Level (%) (Mean ± SD) |
| 0 | 100 ± 4.7 |
| 6 | 60 ± 5.5 |
| 12 | 25 ± 3.9 |
| 24 | 15 ± 2.8 |
| 48 | 18 ± 3.0 |
Data is estimated from Western blot analysis and represents the mean of three independent experiments.[1]
Experimental Protocols
Protocol 1: SRC-1 Degradation Assay using Western Blot
This protocol outlines the steps to assess the degradation of SRC-1 in MDA-MB-231 cells following treatment with this compound.
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SRC-1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the SRC-1 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Migration (Transwell) Assay
This protocol describes how to assess the effect of this compound on the migration of MDA-MB-231 cells using a transwell assay.
-
Cell Preparation:
-
Culture MDA-MB-231 cells as described above.
-
The day before the assay, starve the cells by incubating them in serum-free medium for 24 hours.
-
-
Assay Setup:
-
Place 8 µm pore size transwell inserts into a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
In the upper chamber of the transwell insert, add 1 x 10⁵ cells suspended in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in at least five random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm to quantify cell migration.
-
Mandatory Visualizations
Signaling Pathway of this compound-mediated SRC-1 Degradation
Caption: this compound facilitates the formation of a ternary complex between SRC-1 and UBR E3 ligase.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating the efficacy of this compound in cell-based assays.
References
Validation & Comparative
A Comparative Guide: ND1-YL2 versus Small Molecule Inhibitors for Targeting SRC-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ND1-YL2, a proteolysis-targeting chimera (PROTAC), and various small molecule inhibitors targeting the Steroid Receptor Coactivator-1 (SRC-1). SRC-1 is a critical transcriptional coactivator implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This document outlines the mechanisms of action, presents available quantitative data, and provides detailed experimental protocols to assist researchers in evaluating these different therapeutic modalities.
Introduction to SRC-1 Targeting Strategies
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a key protein that enhances the transcriptional activity of nuclear receptors and other transcription factors.[1] Its overexpression is linked to the development and progression of various cancers. Two primary strategies have emerged to counteract the oncogenic functions of SRC-1: targeted degradation using PROTACs like this compound, and inhibition of its activity or reduction of its protein levels using small molecule inhibitors.
This compound is a peptide-based PROTAC designed to specifically induce the degradation of SRC-1.[2] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, offering a catalytic mode of action.[2]
Small molecule inhibitors of SRC-1 encompass a range of compounds with different mechanisms. Some, like gossypol and bufalin, have been shown to reduce the cellular protein levels of SRC-1. Others, such as Dasatinib and Saracatinib, are potent kinase inhibitors that target the broader Src family of kinases, which can indirectly influence signaling pathways involving SRC-1.
Mechanism of Action
The fundamental difference between this compound and small molecule inhibitors lies in their approach to neutralizing SRC-1.
This compound (PROTAC) : This bifunctional molecule consists of a ligand that binds to SRC-1 and another ligand that recruits a UBR box E3 ubiquitin ligase. This proximity induces the ubiquitination of SRC-1, marking it for degradation by the proteasome. This event-driven, catalytic process means a single molecule of this compound can induce the degradation of multiple SRC-1 proteins.
References
On-Target Efficacy of ND1-YL2: A Comparative Analysis of SRC-1 Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of ND1-YL2, a peptide-based PROTAC degrader of Steroid Receptor Coactivator-1 (SRC-1), with alternative SRC-1 targeting compounds. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
This compound is a novel therapeutic agent designed to specifically target and degrade SRC-1, a transcriptional coactivator implicated in cancer progression and metastasis. Understanding its on-target efficacy in comparison to other available molecules is crucial for evaluating its potential in research and clinical settings.
Comparative Analysis of SRC-1 Degraders and Inhibitors
To provide a clear overview of the performance of this compound against other SRC-1 targeting agents, the following table summarizes key quantitative data for their on-target effects.
| Compound | Type | Target | On-Target Effect | Quantitative Data | Cell Line |
| This compound | PROTAC Degrader | SRC-1 | Degradation | DC50 = 10 µM[1], Ki = 320 nM[1] | MDA-MB-231 |
| YL2-HyT6 | Hydrophobic Tag Degrader | SRC-1 | Degradation | DC50 = 5 µM | MDA-MB-231 |
| SI-2 | Small Molecule Inhibitor | SRC-1/SRC-3 | Protein Reduction | Effective at low nM concentrations | MDA-MB-468 |
| Gossypol | Small Molecule Inhibitor | SRC-1/SRC-3 | Protein Reduction | Data not available | MCF-7 |
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved in the validation of this compound's on-target effects, the following diagrams illustrate the key signaling pathway and experimental procedures.
Caption: Mechanism of this compound induced SRC-1 degradation.
Caption: Workflow for determining the DC50 of SRC-1 degraders.
Detailed Experimental Protocols
For the accurate replication and validation of the presented data, the following detailed experimental protocols are provided.
Protocol 1: Quantitative Western Blot for DC50 Determination of SRC-1 Degradation
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of SRC-1 degraders like this compound and YL2-HyT6.
1. Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of the degrader compound (this compound or YL2-HyT6) in complete culture medium.
-
Replace the medium with the compound-containing medium and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SRC-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Densitometry and Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SRC-1 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized SRC-1 levels against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
Protocol 2: Fluorescence Polarization Competition Assay for Ki Determination
This protocol describes how to determine the binding affinity (Ki) of compounds like this compound to the SRC-1 PAS-B domain.
1. Reagents and Materials:
-
Recombinant SRC-1 PAS-B domain protein.
-
A fluorescently labeled peptide known to bind to the SRC-1 PAS-B domain (e.g., a fluorescein-labeled STAT6-derived peptide).
-
The unlabeled competitor compound (this compound).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a serial dilution of the competitor compound (this compound) in the assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the SRC-1 PAS-B domain protein and the fluorescently labeled peptide. The concentration of the fluorescent peptide should be at or below its Kd for the protein.
-
Add the varying concentrations of the competitor compound to the wells. Include controls for no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
3. Data Analysis:
-
The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Conclusion
This guide provides a comparative framework for evaluating the on-target effects of this compound against other SRC-1 targeting compounds. The provided quantitative data and detailed experimental protocols are intended to support researchers in their efforts to validate and build upon these findings. The visualization of the signaling pathway and experimental workflow offers a clear understanding of the underlying mechanisms and procedures. As the field of targeted protein degradation continues to evolve, rigorous and standardized validation of on-target effects will remain paramount for the development of novel and effective therapeutics.
References
A Guide to Designing and Implementing Negative Control Experiments for the SRC-1 Degrader, ND1-YL2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for researchers working with ND1-YL2, a peptide-based Proteolysis Targeting Chimera (PROTAC) designed to degrade the Steroid Receptor Coactivator-1 (SRC-1). The implementation of rigorous negative controls is paramount for validating that the observed biological effects are a direct consequence of the targeted degradation of SRC-1 and not due to off-target effects or compound-specific artifacts.
This compound is a bifunctional molecule that recruits the UBR box E3 ligase to SRC-1, leading to its ubiquitination and subsequent degradation via the N-degron pathway. It is composed of a stapled peptide, YL2, which binds to SRC-1, and a tetrapeptide that engages UBR box domains. This guide will detail the design of appropriate negative controls, provide experimental protocols for their validation, and present data in a clear, comparative format.
Key Negative Control Strategies for this compound
To ensure the specificity of this compound, it is crucial to employ negative controls that disrupt key steps in its mechanism of action. Two primary strategies are recommended:
-
Inactive Target-Binding Moiety Control (Inactive YL2): This control involves modifying the YL2 peptide portion of this compound to abrogate its binding to SRC-1. This ensures that any observed effects are dependent on the specific interaction with the target protein. A common approach is to introduce mutations in the key binding residues of the YL2 peptide.
-
Inactive E3 Ligase-Binding Moiety Control (Inactive UBR Box Ligand): This control focuses on altering the tetrapeptide that binds to the UBR box, preventing the recruitment of the E3 ligase. This control is essential to demonstrate that the degradation of SRC-1 is dependent on the ubiquitin-proteasome system.
The following diagram illustrates the logical relationship for designing these negative controls.
Caption: Logical design of negative controls for this compound.
Experimental Validation of Negative Controls
The following experiments are designed to confirm the inactivity of the negative controls and to compare their performance against the active this compound.
SRC-1 Degradation Assay
This assay directly measures the primary function of this compound – the degradation of SRC-1.
Experimental Workflow:
Caption: SRC-1 degradation assay workflow.
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound (e.g., 10 µM, as a positive control), the inactive YL2 control (10 µM), the inactive UBR ligand control (10 µM), and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SRC-1 and a loading control (e.g., GAPDH).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Data Presentation:
| Treatment | Concentration (µM) | SRC-1 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.08 |
| This compound | 10 | 0.25 | 0.05 |
| Inactive YL2 Control | 10 | 0.95 | 0.10 |
| Inactive UBR Ligand Control | 10 | 0.98 | 0.07 |
UBR Box Binding Assay
This assay confirms that the inactive UBR ligand control fails to bind to the UBR box, a critical step for E3 ligase recruitment.
Protocol: A fluorescence polarization (FP) assay can be used to measure the binding affinity.
-
Reagents: Synthesize a fluorescently labeled tetrapeptide corresponding to the active UBR box binding motif. Purify the UBR box domain of a relevant UBR E3 ligase (e.g., UBR1, UBR2, UBR4, or UBR5).
-
Assay Setup: In a 384-well plate, add a constant concentration of the fluorescently labeled peptide and the purified UBR box domain.
-
Competition: Add increasing concentrations of unlabeled this compound, the inactive UBR ligand control, or a known UBR box binder (positive control).
-
Measurement: Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide and binding of the competitor.
Data Presentation:
| Compound | IC50 (µM) for UBR Box Binding |
| Known UBR Box Binder | 5.2 |
| This compound | 8.7 |
| Inactive UBR Ligand Control | > 100 |
Cell Migration Assay
This compound has been shown to inhibit the migration of MDA-MB-231 cells. This functional assay can be used to demonstrate that the inactive controls do not produce the same phenotypic effect.
Protocol: A transwell migration assay is a suitable method.
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency, then serum-starve for 24 hours.
-
Transwell Setup: Place transwell inserts (8.0 µm pore size) into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing this compound, the inactive controls, or vehicle. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate for 12-24 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet. Count the number of migrated cells in several fields of view under a microscope.
Data Presentation:
| Treatment | Concentration (µM) | Migrated Cells per Field (Average) | Standard Deviation |
| Vehicle (DMSO) | - | 150 | 15 |
| This compound | 10 | 45 | 8 |
| Inactive YL2 Control | 10 | 145 | 12 |
| Inactive UBR Ligand Control | 10 | 148 | 14 |
Signaling Pathway Considerations
The degradation of SRC-1 by this compound is mediated by the N-degron pathway, which involves the recognition of N-terminal degrons by UBR box-containing E3 ligases.
Caption: this compound mediated degradation of SRC-1.
By using the described negative controls, researchers can confidently attribute the observed biological outcomes, such as the inhibition of cancer cell migration, to the specific, targeted degradation of SRC-1. This rigorous approach is essential for the advancement of targeted protein degradation as a therapeutic strategy.
Orthogonal Assays to Confirm ND1-YL2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays to confirm the activity of ND1-YL2, a peptide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Steroid Receptor Coactivator-1 (SRC-1). We will objectively compare the performance of this compound with alternative SRC-1 degraders, provide detailed experimental protocols for key validation assays, and visualize complex biological processes and workflows.
This compound is a novel PROTAC that recruits a UBR box-containing E3 ligase to SRC-1, leading to its ubiquitination and subsequent degradation via the N-degron pathway.[1] This mechanism of action offers a powerful strategy to target SRC-1, a transcriptional coactivator implicated in cancer progression and metastasis. To rigorously validate the activity and specificity of this compound, a series of orthogonal assays are essential. These assays interrogate distinct steps in the PROTAC-mediated degradation pathway, from target engagement to downstream cellular phenotypes.
Comparative Performance of SRC-1 Degraders
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[2] Below is a comparison of this compound with other reported SRC-1 degraders.
| Compound | Target | E3 Ligase Ligand | Mechanism | DC50 (MDA-MB-231 cells) | Dmax | Reference |
| This compound | SRC-1 | N-degron peptide (binds UBR box) | N-degron pathway | ~10 µM | Not Reported | |
| YL2-HyT6 | SRC-1 | Hydrophobic tag (Adamantyl group) | Chaperone-mediated degradation | ~5 µM | Not Reported | [3] |
| CL1-YL2 | SRC-1 | Pomalidomide | Recruits Cereblon (CRBN) | Induces degradation at 10 µM | Not Reported | [4] |
Note: The DC50 value for CL1-YL2 has not been explicitly reported in the literature, but degradation has been observed at a concentration of 10 µM in MDA-MB-231 cells.[4]
Orthogonal Assay Workflow
A robust validation of this compound activity involves a multi-faceted approach, confirming each step of its mechanism of action. The following diagram illustrates a typical orthogonal assay workflow for a PROTAC like this compound.
Caption: A stepwise workflow to validate this compound activity.
Detailed Experimental Protocols
Target Engagement: NanoBRET™ Assay
To confirm that this compound engages its target SRC-1 in a cellular context, a NanoBRET™ Target Engagement assay is a powerful tool. This assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc®-SRC-1 fusion protein (donor) and a fluorescently labeled tracer that binds to SRC-1 (acceptor). A test compound, like this compound, will compete with the tracer for binding to SRC-1, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 50-80% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with a vector expressing an SRC-1-NanoLuc® fusion protein (e.g., from Promega, or a custom-made construct).[5]
-
Compound and Tracer Addition: 24 hours post-transfection, add the NanoBRET™ tracer and varying concentrations of this compound to the cells.
-
Signal Detection: After a 2-hour incubation at 37°C, add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot the data against the concentration of this compound to determine the IC50 value, which reflects the target engagement potency.
Visualization of NanoBRET™ Assay Principle:
Caption: Competitive binding of this compound displaces the tracer.
Ternary Complex Formation: TR-FRET Assay
The formation of a stable ternary complex between SRC-1, this compound, and the E3 ligase is a critical step for subsequent ubiquitination. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to detect this complex.
Principle: This assay uses two antibodies that recognize SRC-1 and the UBR box E3 ligase, labeled with a FRET donor (e.g., Europium) and an acceptor (e.g., a fluorescent dye), respectively. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human SRC-1 protein, a recombinant UBR box-containing E3 ligase (e.g., UBR1, UBR2, UBR4, or UBR5), and varying concentrations of this compound.
-
Incubation: In a 384-well plate, mix the SRC-1 protein, the E3 ligase, and this compound. Incubate at room temperature for 1 hour to allow complex formation.
-
Antibody Addition: Add the donor-labeled anti-SRC-1 antibody and the acceptor-labeled anti-UBR box E3 ligase antibody to the wells.
-
Signal Detection: After a further incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The TR-FRET ratio is plotted against the this compound concentration. A bell-shaped curve is typically observed, characteristic of the "hook effect" in PROTACs.
Visualization of TR-FRET Assay Principle:
Caption: Ternary complex formation brings FRET pairs together.
SRC-1 Ubiquitination: In Vitro Ubiquitination Assay
This assay directly demonstrates that this compound can induce the ubiquitination of SRC-1 by the recruited E3 ligase.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme, a recombinant UBR box E3 ligase, ubiquitin, ATP, and recombinant SRC-1 protein.
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a western blot using an anti-SRC-1 antibody.
-
Data Analysis: A high-molecular-weight smear or laddering pattern in the lane containing this compound indicates poly-ubiquitination of SRC-1.
SRC-1 Degradation: Western Blotting
The most direct method to confirm protein degradation is by Western blotting to measure the levels of the target protein in cells treated with the degrader.
Experimental Protocol:
-
Cell Treatment: Plate MDA-MB-231 cells and treat with a dose-response of this compound, YL2-HyT6, and CL1-YL2 for a set time point (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against SRC-1 and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding secondary antibody.
-
Data Analysis: Quantify the band intensities for SRC-1 and the loading control. Normalize the SRC-1 signal to the loading control and plot the percentage of remaining SRC-1 against the degrader concentration to determine the DC50 and Dmax.
Selectivity Profile: Quantitative Proteomics
To assess the selectivity of this compound, a quantitative proteomics approach, such as mass spectrometry, can be employed to globally profile protein abundance changes upon treatment.
Experimental Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with this compound at a concentration that induces significant SRC-1 degradation (e.g., 10 µM) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins that are significantly downregulated. High selectivity is indicated if only SRC-1 and a limited number of other proteins show significantly reduced levels.
Downstream Phenotypic Effects: Cell Migration Assay
Since SRC-1 is implicated in cancer cell migration, a functional assay to assess the impact of its degradation on this phenotype is a crucial validation step.
Experimental Protocol:
-
Wound Healing Assay: Grow MDA-MB-231 cells to confluence in a 6-well plate. Create a "scratch" in the cell monolayer with a pipette tip.
-
Treatment: Treat the cells with varying concentrations of this compound, YL2-HyT6, or CL1-YL2.
-
Image Acquisition: Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the rate of cell migration. Plot the migration rate against the degrader concentration to determine the IC50 for migration inhibition.
Visualization of Downstream Signaling:
Caption: this compound-mediated SRC-1 degradation impacts cell migration.[1][6][7]
Conclusion
The validation of a PROTAC's activity requires a rigorous and multi-pronged approach. This guide has outlined a series of orthogonal assays to confirm the mechanism of action of the SRC-1 degrader, this compound. By employing a combination of biochemical, biophysical, and cellular assays, researchers can build a comprehensive data package to support the continued development of this compound and other targeted protein degraders. The comparative data presented here suggests that while this compound is an effective SRC-1 degrader, newer strategies such as hydrophobic tagging may offer improved potency. Further head-to-head comparisons, particularly in functional assays, will be crucial in determining the optimal strategy for targeting SRC-1-driven pathologies.
References
- 1. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SRC-NanoLuc® Fusion Vector [promega.jp]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Loss of cell–cell adhesion triggers cell migration through Rac1-dependent ROS generation | Life Science Alliance [life-science-alliance.org]
SRC-1 Knockout Cells vs. ND1-YL2 Treatment: A Comparative Guide for Targeted SRC-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Steroid Receptor Coactivator-1 (SRC-1): genetic knockout of the SRC-1 gene and targeted protein degradation using the PROTAC (Proteolysis Targeting Chimera) molecule ND1-YL2. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in cancer research and drug development.
Executive Summary
Both SRC-1 knockout (KO) cells and this compound treatment serve to diminish the functional activity of SRC-1, a transcriptional coactivator implicated in cancer progression and metastasis.[1][2] SRC-1 KO cells offer a permanent and complete ablation of the protein, providing a clean system to study the long-term consequences of its absence. In contrast, this compound is a chemical tool that induces the rapid and selective degradation of the SRC-1 protein, allowing for temporal control of its depletion.[1][2] This guide presents a side-by-side comparison of their effects on SRC-1 protein levels, cell migration, and invasion, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of SRC-1 knockout and this compound treatment on key cellular and molecular parameters, primarily in the context of the MDA-MB-231 human breast cancer cell line.
| Parameter | Method | Cell Line | Result | Reference |
| SRC-1 Protein Levels | SRC-1 Knockout (KO) | Murine Mammary Tumor Cells | Not detectable by Western Blot | [3] |
| This compound Treatment (20 µM, 12h) | MDA-MB-231 | >90% reduction | [1] | |
| Cell Migration | SRC-1 Knockdown (siRNA) | MDA-MB-231 | ~55% reduction | [3] |
| This compound Treatment (20 µM) | MDA-MB-231 | Significant suppression | [2] | |
| Cell Invasion | SRC-1 Knockdown (siRNA) | MDA-MB-231 | ~55% reduction | [3] |
| This compound Treatment (20 µM) | MDA-MB-231 | Significant suppression | [2] |
Note: Direct quantitative comparison of migration and invasion between different studies should be approached with caution due to variations in experimental setups. However, both methods consistently demonstrate a significant reduction in these metastatic phenotypes.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Mediated SRC-1 Degradation.
Experimental Workflow: Comparative Analysis
Caption: Comparative Experimental Workflow.
Experimental Protocols
SRC-1 Knockout Cell Line Generation
SRC-1 knockout cell lines can be generated from tumors arising in SRC-1-/- mice or by using CRISPR-Cas9 gene-editing technology in a desired cell line (e.g., MDA-MB-231).
Materials:
-
SRC-1-/- mice or a CRISPR-Cas9 system with gRNAs targeting SRC-1.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Western blot reagents to confirm knockout.
Protocol (from tumor-bearing mice):
-
Excise tumors from SRC-1-/- mice and wild-type controls.[3]
-
Mince the tumor tissue and digest with collagenase and hyaluronidase to obtain a single-cell suspension.[3]
-
Culture the cells in appropriate media and select for the desired cell type (e.g., epithelial cells).[3]
-
Verify the absence of SRC-1 protein expression in knockout cell lines by Western blot analysis.[3]
This compound Treatment
Materials:
-
This compound (Tocris Bioscience or other suppliers).[4]
-
Wild-type MDA-MB-231 cells.
-
DMSO (vehicle control).
-
Cell culture reagents.
Protocol:
-
Culture MDA-MB-231 cells to a desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or an equivalent volume of DMSO for the vehicle control.[1][5]
-
Incubate for the desired time (e.g., 12-24 hours) before proceeding with downstream assays.[1][5]
Western Blot for SRC-1 Levels
Protocol:
-
Lyse cells (untreated, vehicle-treated, this compound-treated, and SRC-1 KO) in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against SRC-1.
-
Incubate with a secondary antibody and detect using an appropriate chemiluminescence substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.[5][6]
Cell Migration Assay (Wound Healing/Scratch Assay)
Protocol:
-
Plate cells in a 6-well plate and grow to confluence.[7]
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.[8]
-
Wash with PBS to remove detached cells.[8]
-
Add fresh media (with or without this compound).
-
Image the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Quantify the closure of the wound over time.
Cell Invasion Assay (Transwell Assay)
Protocol:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[8][9]
-
Seed cells in serum-free media in the upper chamber.[10]
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
-
For this compound experiments, include the compound in the media of both chambers.
-
Incubate for 24-48 hours.[10]
-
Remove non-invading cells from the top of the insert.[9]
-
Fix and stain the invading cells on the bottom of the membrane.[9]
-
Count the number of invading cells.[9]
Conclusion
The choice between using SRC-1 knockout cells and this compound depends on the specific research question. SRC-1 knockout cells provide a model for the complete and long-term absence of the protein, which is invaluable for studying developmental processes and the chronic effects of SRC-1 loss. This compound, on the other hand, offers a dynamic and temporally controlled method to study the acute effects of SRC-1 depletion in a wide range of cell types without the need for genetic manipulation. By understanding the data and protocols presented in this guide, researchers can better select the appropriate system and controls for their investigations into SRC-1 biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. corning.com [corning.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
A Head-to-Head Battle for SRC-1 Degradation: PROTAC versus Hydrophobic Tagging
A Comparative Guide for Researchers in Drug Discovery
The targeted degradation of steroid receptor coactivator-1 (SRC-1), a key player in cancer progression and metastasis, has emerged as a promising therapeutic strategy.[1][2][3][4][5] Two powerful technologies, Proteolysis Targeting Chimeras (PROTACs) and hydrophobic tagging, have been successfully employed to eliminate this critical oncoprotein. This guide provides an objective comparison of these two approaches for SRC-1 degradation, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their drug development endeavors.
Mechanism of Action: Two Distinct Routes to Degradation
PROTACs and hydrophobic tagging employ fundamentally different strategies to achieve the degradation of SRC-1, both ultimately converging on the ubiquitin-proteasome system (UPS).
PROTACs , such as the SRC-1 degrader ND1-YL2, are heterobifunctional molecules. One end binds to SRC-1, while the other recruits a specific E3 ubiquitin ligase.[4][6][7] In the case of this compound, it hijacks the UBR box E3 ligases, which are part of the N-degron pathway.[4][8][9] This induced proximity triggers the ubiquitination of SRC-1, marking it for destruction by the 26S proteasome.[9] A key advantage of this approach is the catalytic nature of PROTACs; a single molecule can induce the degradation of multiple target proteins.[10]
Hydrophobic tagging , exemplified by the degrader YL2-HyT6, takes a different approach. This molecule consists of a ligand that binds to SRC-1 and a bulky hydrophobic group.[1][2][3] The attached hydrophobic tag mimics a partially denatured or misfolded protein state on the surface of SRC-1.[1][2][3][11] This "misfolded" state is recognized by the cell's quality control machinery, specifically chaperone proteins like Hsp70, which then mediate its degradation through the UPS.[1][3][8]
Performance Comparison: A Quantitative Look at SRC-1 Degradation
The efficacy of both PROTAC and hydrophobic tagging strategies for SRC-1 degradation has been quantitatively assessed. The following table summarizes the key performance data for the SRC-1 PROTAC degrader this compound and the hydrophobic tag-based degrader YL2-HyT6 in the triple-negative breast cancer cell line MDA-MB-231.
| Parameter | PROTAC (this compound) | Hydrophobic Tag (YL2-HyT6) | Cell Line | Reference |
| DC₅₀ (Degradation Concentration 50%) | ~10 µM | ~5 µM | MDA-MB-231 | [3] |
As the data indicates, the hydrophobic tagging approach with YL2-HyT6 demonstrated a more potent degradation of SRC-1, with a DC₅₀ value approximately two-fold lower than the PROTAC degrader this compound.[3] This suggests that, in this specific context, hydrophobic tagging may be a more efficient strategy for reducing cellular SRC-1 levels.
Visualizing the Degradation Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for both PROTAC and hydrophobic tagging-mediated degradation of SRC-1.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.
Western Blotting for SRC-1 Degradation
This protocol outlines the steps to quantify the cellular levels of SRC-1 following treatment with a degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
ND1-YL2: A Targeted Approach for the Selective Degradation of Steroid Receptor Coactivator-1
A novel proteolysis-targeting chimera (PROTAC), ND1-YL2, demonstrates high specificity for inducing the degradation of Steroid Receptor Coactivator-1 (SRC-1) over its closely related counterparts, SRC-2 and SRC-3. This selectivity offers researchers a precise tool to investigate the specific roles of SRC-1 in various signaling pathways and disease models, particularly in cancer.
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate SRC-1. It consists of a ligand that specifically binds to SRC-1, tethered by a linker to a ligand that recruits the UBR box E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway.
Comparative Efficacy: SRC-1 Degradation vs. SRC-2/SRC-3
Experimental data confirms the remarkable selectivity of this compound for SRC-1. Western blot analysis in MDA-MB-231 human breast cancer cells reveals that treatment with this compound leads to a significant, dose-dependent reduction in SRC-1 protein levels. In contrast, the levels of SRC-3 remain largely unaffected under the same conditions, highlighting the degrader's specificity. While direct quantitative data for SRC-2 degradation by this compound is not extensively published, the available evidence strongly points towards a preferential degradation of SRC-1.
| Target Protein | Cell Line | This compound Concentration (µM) | Observation |
| SRC-1 | MDA-MB-231 | 20 | Significant degradation |
| SRC-3 | MDA-MB-231 | 20 | No significant degradation |
Binding Affinity of the Targeting Ligand
The selectivity of this compound is rooted in the high binding affinity of its SRC-1 targeting moiety, the stapled peptide YL2, for the PAS-B domain of SRC-1. Fluorescence polarization assays have quantified this interaction, revealing a dissociation constant (Ki) of 320 nM. This strong and specific binding is the initial and critical step in the selective degradation process.
| Parameter | Value |
| Binding Target | PAS-B domain of SRC-1 |
| Dissociation Constant (Ki) | 320 nM |
Experimental Protocols
Western Blotting for SRC Protein Degradation
This protocol is designed to assess the degradation of SRC-1 and SRC-3 proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration (e.g., 12 or 24 hours).
2. Cell Lysis:
-
After treatment, the medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
The cell lysates are collected by scraping and then centrifuged at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for SRC-1 and SRC-3, diluted in the blocking buffer. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.
-
The following day, the membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies diluted in the blocking buffer.
-
After another series of washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
Fluorescence Polarization Assay for Binding Affinity
This assay quantifies the binding affinity of the YL2 peptide (the SRC-1 targeting component of this compound) to the SRC-1 PAS-B domain.
1. Reagents and Preparation:
-
A fluorescently labeled version of the YL2 peptide (e.g., with FITC or TAMRA).
-
Purified recombinant SRC-1 PAS-B domain protein.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
2. Assay Procedure:
-
A constant concentration of the fluorescently labeled YL2 peptide is added to the wells of a black, low-volume 384-well plate.
-
A serial dilution of the purified SRC-1 PAS-B domain protein is then added to the wells.
-
The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).
3. Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.
-
The data is plotted as fluorescence polarization (in millipolarization units, mP) versus the concentration of the SRC-1 PAS-B domain protein.
-
The data is then fitted to a one-site binding equation to determine the dissociation constant (Kd or Ki), which is a measure of the binding affinity.
Signaling Pathways and Experimental Workflow
Stability Under Pressure: A Comparative Forced Degradation Study of ND1-YL2 and YL2-HyT6
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of therapeutic candidates is paramount. This guide provides a comparative analysis of the stability profiles of two distinct targeted protein degraders of the steroid receptor co-activator 1 (SRC-1): the peptide-based PROTAC ND1-YL2 and the hydrophobic tagging-based degrader YL2-HyT6. Through a series of forced degradation studies, this document outlines the methodologies, presents comparative data, and visualizes the experimental workflow to inform on the developability of these promising therapeutic agents.
This compound is a stapled peptide-based Proteolysis Targeting Chimera (PROTAC) that recruits the E3 ubiquitin ligase machinery to induce the degradation of SRC-1. While effective, early-generation peptide-based PROTACs have raised concerns regarding their stability. As an alternative, YL2-HyT6 utilizes a hydrophobic tag to induce the degradation of SRC-1, a method that may offer advantages in terms of molecular size and stability. This guide presents a hypothetical, yet representative, forced degradation study to compare the stability of these two molecules under various stress conditions.
Comparative Stability Data
The following tables summarize the hypothetical quantitative data from forced degradation studies on this compound and YL2-HyT6. The data is presented as the percentage of degradation of the parent molecule after exposure to stress conditions, as determined by High-Performance Liquid Chromatography (HPLC). A degradation level of 5-20% is generally considered suitable for assessing the stability-indicating nature of the analytical method.
| Stress Condition | Reagent/Condition | Duration | This compound % Degradation | YL2-HyT6 % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 18.5% | 10.2% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 22.1% | 12.8% |
| Oxidation | 3% H₂O₂ | 24 hours | 15.3% | 8.5% |
| Thermal | 60°C | 48 hours | 12.8% | 6.1% |
| Photolytic | ICH Q1B Option 2 | - | 9.7% | 4.3% |
Table 1: Comparative Forced Degradation Data for this compound and YL2-HyT6.
Signaling Pathway of this compound Action
Experimental Protocols
Detailed methodologies for the forced degradation studies are provided below. These protocols are representative of standard industry practices for assessing the stability of peptide-based therapeutics.
Sample Preparation
Samples of this compound and YL2-HyT6 were prepared at a concentration of 1 mg/mL in a solution of 50:50 acetonitrile:water.
Forced Degradation Conditions
-
Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 0.1 M hydrochloric acid (HCl) and kept at room temperature for 24 hours.
-
Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 0.1 M sodium hydroxide (NaOH) and kept at room temperature for 4 hours. The reaction was neutralized with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.
-
Thermal Degradation: The sample solution was stored in a temperature-controlled oven at 60°C for 48 hours.
-
Photolytic Degradation: The sample solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample was protected from light.
Analytical Method
The extent of degradation was determined using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Experimental Workflow
Discussion
The hypothetical data presented in this guide suggests that the stapled peptide-based PROTAC, this compound, is more susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress compared to the hydrophobic tagging-based degrader, YL2-HyT6. The higher degradation percentages for this compound, particularly under acidic and basic conditions, may be attributed to the hydrolysis of its peptide bonds. The increased stability of YL2-HyT6 could be due to its smaller size and the absence of a long peptide chain, making it a potentially more robust candidate for further drug development.
It is important to note that this is a hypothetical study, and actual results may vary. However, this guide provides a framework for conducting and evaluating forced degradation studies for novel therapeutic modalities like PROTACs and hydrophobic tagging-based degraders. A thorough understanding of a molecule's stability profile is a critical step in de-risking drug development and selecting candidates with the highest probability of success.
Safety Operating Guide
Essential Guide to the Proper Disposal of ND1-YL2
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of ND1-YL2, a peptide-based PROTAC® (Proteolysis Targeting Chimera) of the steroid receptor co-activator 1 (SRC-1). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Disclaimer: This guide is intended for informational purposes and is based on general best practices for laboratory chemical waste disposal. The Safety Data Sheet (SDS) for this compound, available from the supplier, is the primary source of safety and disposal information and must be consulted before handling or disposing of this compound. Always adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations.
Immediate Safety and Logistical Information
This compound is a research chemical with potential biological activity.[1] While a specific hazard profile is not publicly available, it should be handled with care, assuming it may have unforeseen toxicological properties.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A standard laboratory coat is required.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, like many research chemicals, involves segregation and clear labeling to ensure it is handled correctly by waste management professionals.
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification: Classify all waste containing this compound as hazardous chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (gloves, bench paper).
-
-
Container Selection:
-
Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid waste contaminated with this compound. A heavy-duty plastic bag or a rigid container is suitable.
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle). Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The laboratory and principal investigator's name.
-
-
-
Storage:
-
Store waste containers in a designated, secure area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once a waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Data Presentation: this compound Properties
A summary of the available quantitative data for this compound is provided below for reference. This information is useful for waste management personnel in characterizing the waste stream.
| Property | Value |
| Molecular Weight | 2385.93 g/mol [1] |
| Formula | C₁₁₄H₁₈₉N₂₇O₂₈[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble to 1 mg/ml in water[1] |
| Storage | Store at -20°C[1] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from the laboratory to final disposal.
This comprehensive guide provides the necessary framework for the responsible disposal of this compound. By following these procedures, laboratory personnel can maintain a safe working environment and ensure compliance with all relevant regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Handling Guide for the PROTAC Degrader ND1-YL2
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling ND1-YL2, a peptide-based PROTAC® (Proteolysis Targeting Chimera) degrader of the steroid receptor co-activator 1 (SRC-1). The following procedures are critical for ensuring laboratory safety and proper material handling.
Core Safety Mandates:
Safe handling of this compound requires stringent adherence to established laboratory safety protocols for potent compounds. The following personal protective equipment (PPE) and handling procedures are based on available safety data and are considered mandatory.
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound. This is based on general safety guidelines for chemical compounds where detailed toxicological data is not fully available.
| PPE Category | Specification | Rationale |
| Respiratory | Self-contained breathing apparatus (SCBA) or an air-purifying respirator with appropriate cartridges. Use in a chemical fume hood is essential. | To prevent inhalation of aerosols or dust, which can have unknown systemic effects. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | To prevent skin contact, which could lead to absorption of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A lab coat or chemical-resistant coveralls. | To prevent contact with skin and clothing. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Handling Plan
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory space.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.
2. Reconstitution and Aliquoting:
-
This compound is soluble to 1 mg/ml in water.[1]
-
Follow standard laboratory procedures for the reconstitution of peptides. Briefly, centrifuge the vial to ensure all powder is at the bottom.
-
Slowly add the required volume of sterile water to the vial.
-
Gently swirl or vortex to dissolve the peptide completely.
-
Aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. Experimental Use:
-
When treating cells or performing in-vitro/in-vivo experiments, continue to use appropriate PPE.
-
For in-vitro studies, this compound has been shown to induce dose-dependent degradation of SRC-1 in MDA-MB-231 cells with a DC50 of 10 μM.[2]
-
For in-vivo studies, appropriate animal handling protocols and containment procedures must be followed.
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area. Do not act without suitable protective clothing. Use absorbent material to contain the spill, and decontaminate the area as per your institution's hazardous material spill protocol.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Disposal Plan
Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains. Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of potent chemical compounds.
Visualized Workflows and Mechanisms
To further clarify the handling and mechanism of this compound, the following diagrams are provided.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: The mechanism of action for this compound-mediated degradation of SRC-1 via the N-degron pathway.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
